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3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid Documentation Hub

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  • Product: 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid
  • CAS: 16935-04-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on CAS 16935-04-9: Molecular Weight, Exact Mass, and Applications in Drug Development

Executive Summary As drug development increasingly relies on high-resolution mass spectrometry (HRMS) and targeted bioconjugation, bifunctional building blocks have become indispensable. CAS 16935-04-9 , systematically i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly relies on high-resolution mass spectrometry (HRMS) and targeted bioconjugation, bifunctional building blocks have become indispensable. CAS 16935-04-9 , systematically identified as 3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanoic acid, is a prime example of a pharmacologically privileged scaffold. By combining a radiosensitizing nitroimidazole core with a versatile propanoic acid linker, this compound serves as a critical intermediate in combinatorial library synthesis and a chemical probe in hypoxia proteomics.

This whitepaper provides an authoritative analysis of its physicochemical properties, exact mass profiling, regiospecific synthesis methodology, and downstream applications.

Core Chemical Identity & Mass Spectrometry Profiling

In modern pharmacokinetics and proteomics, distinguishing a target compound from isobaric endogenous metabolites requires rigorous exact mass tracking. While the nominal molecular weight is sufficient for bulk stoichiometric calculations, the monoisotopic exact mass is the cornerstone of Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflows.

Quantitative Data Summary

The following table delineates the critical physicochemical and mass spectrometry parameters for CAS 16935-04-9 [1], [2].

PropertyValueAnalytical Significance
Molecular Formula C₇H₉N₃O₄Defines the isotopic envelope distribution for MS identification.
Nominal Molecular Weight 199.16 g/mol Utilized for molarity calculations in synthetic scaling.
Monoisotopic Exact Mass 199.0593 DaCritical for sub-5 ppm mass accuracy tracking in Q-TOF/Orbitrap.
Theoretical[M+H]⁺ m/z 200.0666Primary target ion for positive-mode electrospray ionization (ESI+).
Theoretical [M-H]⁻ m/z 198.0520Primary target ion for negative-mode electrospray ionization (ESI-).
Hydrogen Bond Donors 1Influences aqueous solubility and bioconjugation efficiency.
Hydrogen Bond Acceptors 4Determines topological polar surface area (TPSA) and membrane permeability.

Causality Insight: The exact mass of 199.0593 Da is derived exclusively from the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). When tracking this compound or its bioconjugates in complex biological matrices, setting the HRMS extraction window to 200.0666 ± 0.0010 Da (for the protonated adduct) eliminates >95% of background chemical noise, ensuring high-confidence target validation.

Regiospecific Synthesis Protocol

The synthesis of CAS 16935-04-9 relies on a highly regiospecific aza-Michael addition between 2-methyl-4-nitroimidazole and acrylic acid. The following self-validating protocol is adapted from established literature for synthesizing biologically important N-substituted 4-nitro-1H-imidazoles [3].

Step-by-Step Methodology
  • Reaction Assembly: Suspend 50 mmol of 2-methyl-4-nitroimidazole and 70 mmol of acrylic acid (Michael acceptor) in 20 mL of anhydrous dimethyl sulfoxide (DMSO). Add 0.2 mL of pyridine. Causality: DMSO is a highly polar aprotic solvent that solubilizes the sterically hindered imidazole without protonating its nucleophilic nitrogen. Pyridine acts as a mild base catalyst (pKa ~5.2), selectively deprotonating the imidazole N-H to drive the equilibrium toward the highly reactive nucleophilic state.

  • Thermal Activation: Purge the reaction vessel with nitrogen gas and heat to 135–140 °C for 10 hours. Causality: The N-alkylation of nitroimidazoles is sterically and electronically hindered. The high thermal energy overcomes the activation barrier, while the N₂ atmosphere prevents oxidative degradation of the acrylic acid double bond.

  • Solvent Removal: Evaporate the DMSO under high vacuum. Causality: Removing DMSO prior to aqueous workup is critical. If left in the mixture, DMSO acts as a co-solvent that induces intractable emulsions and drastically reduces the yield of the target carboxylic acid during extraction.

  • Purification & Crystallization: Triturate the resulting residue with water to remove unreacted acrylic acid. Recrystallize the crude product directly from a 1:1 mixture of DMF and H₂O. Causality: The DMF/H₂O system provides a steep solubility gradient. The target compound (CAS 16935-04-9) crystallizes in near-quantitative yields, leaving highly polar impurities in the aqueous phase.

  • Orthogonal Validation (Self-Validation System): Confirm product identity via LC-HRMS (target m/z[M+H]⁺ = 200.0666). Causality: The complete disappearance of the imidazole N-H proton signal in ¹H-NMR, coupled with the exact mass match, confirms that the Michael addition was successful and regiospecific.

Synthesis A 2-Methyl-4-nitroimidazole (Nucleophile) C Reaction Mixture (DMSO + Pyridine) A->C B Acrylic Acid (Michael Acceptor) B->C D Thermal Activation (135-140 °C, 10h) C->D N2 atmosphere E Vacuum Workup (DMSO Removal) D->E Aza-Michael Addition F Crystallization (DMF-H2O) E->F Trituration G CAS 16935-04-9 (Pure Product) F->G Quantitative Yield

Caption: Regiospecific aza-Michael addition workflow for synthesizing CAS 16935-04-9.

Applications in Drug Development & Proteomics

Combinatorial Library Synthesis (Solid-Phase)

CAS 16935-04-9 is frequently utilized as a terminal capping agent or side-chain modifier in the solid-phase synthesis of oligomeric aminodiol libraries [4]. The terminal propanoic acid can be activated using standard coupling reagents (e.g., HATU/DIPEA or EDC/NHS) to form stable amide bonds with amine-functionalized scaffolds on TentaGel resins. The inclusion of the nitroimidazole moiety introduces targeted antibacterial and antiprotozoal pharmacophores into the combinatorial library, significantly expanding the chemical space for hit-to-lead screening.

Hypoxia Proteomics Probes

In proteomics research, CAS 16935-04-9 functions as a highly effective chemical probe for mapping hypoxic microenvironments [1].

Mechanistic Causality: In normoxic cells, the nitro group remains stable. However, in hypoxic environments (such as solid tumor cores), cellular nitroreductases reduce the NO₂ group into highly reactive hydroxylamine and nitroso intermediates. These intermediates act as electrophiles, covalently crosslinking with adjacent protein nucleophiles. By conjugating the propanoic acid tail of CAS 16935-04-9 to an affinity tag (e.g., biotin) prior to cellular incubation, researchers can selectively enrich and sequence hypoxia-associated proteins using LC-HRMS.

Proteomics Probe CAS 16935-04-9 (Hypoxia Probe) Cell Hypoxic Cell (Nitroreductase) Probe->Cell Incubation Reduction Nitro Group Reduction Cell->Reduction Enzymatic Activation Adduct Covalent Protein Adducts Reduction->Adduct Electrophilic Attack LCMS LC-HRMS Analysis (Target ID) Adduct->LCMS Enrichment & Digestion

Caption: Mechanism of CAS 16935-04-9 as a chemical probe in hypoxia proteomics.

References

  • KEGG. "KEGG COMPOUND: C08289." Genome.jp. [Link]

  • ACS Publications. "Synthesis of fused polyazapolycyclic compounds through condensation of diaminoalkanes with carbonyl compounds [Erratum]." Journal of Heterocyclic Chemistry / ACS.[Link]

  • Google Patents. "US6828427B1 - Oligomeric aminodiol-containing compounds, libraries thereof, and process of preparing the same." USPTO.
Exploratory

Physicochemical Profiling and Solubilization Strategies for 3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanoic Acid

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary In preclinical drug development, the physicochemical char...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

In preclinical drug development, the physicochemical characterization of active pharmaceutical ingredients (APIs) is the foundational step for robust assay design. 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid (CAS 16935-04-9) is a specialized nitroimidazole derivative characterized by a molecular weight of 199.06 Da and the molecular formula C₇H₉N₃O₄[1]. Unlike its widely studied structural cousin, metronidazole, which features a terminal hydroxyl group, this compound possesses a terminal carboxylic acid moiety.

As a Senior Application Scientist, I frequently observe that the failure to account for the unique thermodynamic properties of such derivatives leads to assay artifacts, compound precipitation, and irreproducible in vitro data. This whitepaper provides an in-depth, mechanistic guide to the solubility of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid in dimethyl sulfoxide (DMSO) and aqueous systems, detailing the structural determinants of solvation and providing self-validating experimental protocols for your workflows.

Structural Determinants of Solubility

The solubility profile of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid is governed by the interplay of its three primary functional groups:

  • The Nitroimidazole Core: The 4-nitroimidazole ring is weakly basic (conjugate acid pKa ~2.5) and highly polar. It contributes to a rigid crystal lattice structure through strong intermolecular dipole-dipole interactions.

  • The C2-Methyl Group: Adds a minor degree of lipophilicity to the localized ring system.

  • The N1-Propanoic Acid Chain: This is the critical differentiator. The carboxylic acid group introduces a titratable proton with a predicted pKa of approximately 4.5.

Solvation Mechanics in DMSO

DMSO is a polar aprotic solvent with a high dielectric constant ( ϵ≈47 ). It serves as an optimal solvent for nitroimidazole derivatives because it acts as a powerful hydrogen-bond acceptor[2]. In the solid state, 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid likely forms stable hydrogen-bonded dimers via its carboxylic acid groups. DMSO rapidly disrupts these intermolecular dimers, solvating the monomeric compound and yielding high-capacity solubility (often exceeding 50 mg/mL)[3].

Solvation Mechanics in Water

Aqueous solubility is strictly pH-dependent, governed by the Henderson-Hasselbalch relationship:

  • At pH < 4.5 (e.g., gastric fluid): The compound exists primarily in its neutral, protonated state. The hydration energy of the neutral molecule is generally insufficient to overcome the high crystal lattice energy, resulting in poor aqueous solubility (~1–5 mg/mL).

  • At pH > 5.5 (e.g., physiological blood/buffer): The carboxylic acid deprotonates to form a carboxylate anion. The resulting ion-dipole interactions with water molecules drastically lower the thermodynamic barrier to solvation, exponentially increasing solubility.

Quantitative Solubility Profiles

The following table synthesizes the expected empirical solubility limits and their underlying thermodynamic mechanisms based on the compound's structural profile and homologous nitroimidazole data[2][3].

Solvent SystempH LevelDominant Ionization StateEstimated Solubility Limit (25°C)Primary Solvation Mechanism
100% DMSO N/ANeutral (Monomeric)> 50.0 mg/mL Aprotic solvation; disruption of carboxylic acid dimers via H-bond acceptance.
Aqueous Buffer 1.2 - 3.0Neutral (Protonated)~ 1.0 - 5.0 mg/mL Limited hydration; restricted by high crystal lattice energy of the neutral species.
Aqueous Buffer 7.4Anionic (Deprotonated)> 30.0 mg/mL High-affinity ion-dipole interactions between water and the carboxylate anion.

Mechanistic Solubilization Pathways

The logical relationships between solvent choice, pH, and the resulting physicochemical state of the compound are visualized below.

G Solid 3-(2-methyl-4-nitro-1H-imidazol-1-yl) propanoic acid (Solid State) DMSO DMSO Solvation (Polar Aprotic) Solid->DMSO Addition of DMSO WaterAcid Aqueous Buffer (pH < 4.5) (Protonated State) Solid->WaterAcid Addition of Acidic Buffer WaterBase Aqueous Buffer (pH > 5.5) (Deprotonated State) Solid->WaterBase Addition of Basic Buffer Sol_DMSO High Solubility (>50 mg/mL) H-Bond Dimer Disruption DMSO->Sol_DMSO Solvation Sol_Acid Low Solubility (~1-5 mg/mL) Neutral Molecule Hydration WaterAcid->Sol_Acid Limited Hydration Sol_Base High Solubility (>30 mg/mL) Carboxylate Ion-Dipole Interaction WaterBase->Sol_Base Ion-Dipole Interaction

Mechanistic pathways of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid solubilization.

Standardized Experimental Protocols

To accurately determine the solubility of this compound for your specific formulation, you must employ protocols that prevent false positives caused by supersaturation or nano-suspensions.

Protocol A: Thermodynamic Shake-Flask Method (Aqueous Solubility)

Causality & Self-Validation: Kinetic "solvent-shift" methods often overestimate solubility because the drug temporarily supersaturates before crashing out. The shake-flask method is a self-validating thermodynamic protocol; the mandatory 72-hour equilibration ensures the system has reached its true thermodynamic minimum, while ultracentrifugation guarantees that undissolved micro-particulates are not mistakenly quantified[3].

Step-by-Step Methodology:

  • Solid Addition: Weigh 10 mg of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid powder into a 1.5 mL light-protected Eppendorf tube (nitroimidazoles can be photosensitive).

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., PBS at pH 7.4 or HCl buffer at pH 1.2).

  • Equilibration: Place the tube in a thermostatic shaker set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 72 hours. Note: If the solid completely dissolves within the first hour, add more API until a visible solid pellet remains, ensuring the solution is saturated.

  • Phase Separation: Centrifuge the sample at 15,000 × g for 15 minutes at 25.0 °C to pellet all undissolved solids.

  • Filtration (Optional but Recommended): Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter (discard the first 100 µL to account for membrane adsorption).

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved concentration using LC-MS/MS or UV-Vis spectroscopy (nitroimidazoles typically exhibit strong absorbance around 310-320 nm).

Protocol B: Kinetic Stock Preparation for In Vitro Assays (DMSO to Aqueous)

Causality & Self-Validation: For cell culture, APIs must be delivered in an aqueous medium, but dissolving directly in water is slow and risks incomplete dissolution. Preparing a highly concentrated DMSO stock and performing serial dilutions before spiking into the aqueous media prevents localized precipitation at the droplet interface[2].

Step-by-Step Methodology:

  • Stock Generation: Dissolve the compound in sterile, anhydrous DMSO to create a 100 mM master stock. Vortex vigorously until optically clear.

  • Intermediate Dilution: Perform serial dilutions of the master stock using DMSO to create intermediate working stocks (e.g., 10 mM, 1 mM).

  • Aqueous Spiking: Spike the intermediate DMSO stock into the pre-warmed (37°C) aqueous assay medium at a 1:1000 ratio.

  • Validation: This ensures the final DMSO concentration is 0.1% v/v (preventing solvent-induced cytotoxicity) while maintaining the compound in a kinetically stable, fully dissolved state.

References

  • PubChemLite. "16935-04-9 (C7H9N3O4)". Université du Luxembourg.
  • BenchChem. "Technical Support Center: Improving Metronidazole Solubility for Experiments".
  • Akbari, F., Didehban, K., & Farhang, M. "Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models". European Journal of Pharmaceutical Sciences, 143, 105209 (2020).

Sources

Foundational

Pharmacokinetics and Half-Life Profiling of 3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanoic Acid: A Comprehensive Technical Guide

Executive Summary For drug development professionals and pharmacokineticists, understanding the absorption, distribution, metabolism, and excretion (ADME) of functionalized nitroimidazoles is critical for optimizing effi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and pharmacokineticists, understanding the absorption, distribution, metabolism, and excretion (ADME) of functionalized nitroimidazoles is critical for optimizing efficacy and minimizing toxicity. 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid (CAS 16935-04-9) represents a unique structural class: a 4-nitroimidazole core tethered to a hydrophilic propanoic acid moiety. This whitepaper provides an in-depth mechanistic analysis of its pharmacokinetic behavior, extrapolates its half-life based on structure-activity relationships (SAR), and outlines a self-validating preclinical protocol for precise LC-MS/MS quantification.

Chemical Identity & Structural Implications

3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanoic acid is a commercially available functionalized nitroimidazole often utilized in proteomics and synthetic chemistry[1]. Its pharmacokinetic profile is fundamentally dictated by two structural features:

  • The 4-Nitroimidazole Core: Unlike 5-nitroimidazoles (e.g., metronidazole), 4-nitroimidazoles generally possess a lower (more negative) single-electron reduction potential. This makes them highly selective for bioreductive activation in severely hypoxic environments, a trait heavily leveraged in the design of hypoxia-targeted prodrugs and radiosensitizers.

  • The Propanoic Acid Appendage: The terminal carboxylic acid has a predicted pKa​ of approximately 4.5. At a physiological pH of 7.4, this molecule exists almost entirely (>99%) as a highly polar carboxylate anion.

This ionization state is the primary driver of its ADME profile, drastically reducing its lipophilicity ( logD ) compared to non-ionized analogs.

Predictive Pharmacokinetics & Half-Life

Drawing upon established pharmacokinetic data for analogous nitroimidazole acid metabolites (such as the 2-methyl-5-nitroimidazole-1-acetic acid metabolite of metronidazole)[2], we can accurately predict the in vivo behavior of this compound.

  • Absorption: The ionized carboxylate group severely restricts passive transcellular diffusion across the gastrointestinal epithelium. Consequently, oral bioavailability ( %F ) is predicted to be low to moderate (<40%), necessitating intravenous (IV) administration for systemic applications.

  • Distribution: While uncharged nitroimidazoles readily cross the blood-brain barrier (BBB) and distribute widely into tissues[2], the anionic nature of this propanoic acid derivative restricts its Volume of Distribution ( Vd​ ) primarily to the extracellular fluid compartment.

  • Half-Life ( t1/2​ ) & Clearance: The compound is primed for rapid elimination. Small, polar organic anions are highly susceptible to both glomerular filtration and active tubular secretion via Organic Anion Transporters (OATs) in the kidneys. Therefore, the elimination half-life in preclinical rodent models is projected to be remarkably short—typically 1.0 to 2.5 hours —mirroring the rapid clearance observed in other nitroimidazole acid metabolites[3].

Mechanistic Pathways of Clearance

The biotransformation of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid involves competing pathways dictated by the local tissue oxygen tension.

  • Normoxic Clearance (Phase II Metabolism): In well-oxygenated tissues like the liver, the carboxylic acid moiety acts as an ideal substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). This leads to the formation of an acyl glucuronide conjugate, further increasing hydrophilicity and accelerating renal excretion.

  • Hypoxic Bioactivation: In hypoxic microenvironments (e.g., solid tumors or ischemic tissue), the 4-nitro group undergoes single-electron reduction catalyzed by nitroreductases[4]. This forms reactive nitro radical anions and hydroxylamine intermediates that covalently bind to cellular macromolecules, effectively trapping the compound within the hypoxic cell.

Metabolism_Clearance Parent 3-(2-methyl-4-nitro-1H-imidazol-1-yl) propanoic acid Hypoxia Hypoxic Tissue (Nitroreductases) Parent->Hypoxia Low pO2 Liver Hepatic Metabolism (UGT Enzymes) Parent->Liver Phase II Kidney Renal Clearance (OATs / Filtration) Parent->Kidney Unchanged Drug Reduction Nitroreduction (Reactive Intermediates) Hypoxia->Reduction Glucuronide Acyl Glucuronide Conjugate Liver->Glucuronide Urine Excretion in Urine (Short t1/2) Kidney->Urine Adducts Macromolecular Adducts (Cellular Retention) Reduction->Adducts Glucuronide->Kidney

Fig 1. Mechanistic pathways governing the clearance and bioactivation of the compound.

Self-Validating Experimental Protocol for PK Profiling

To definitively establish the PK parameters of this compound, a rigorous, self-validating LC-MS/MS workflow is required. The following protocol is designed for preclinical assessment in Sprague-Dawley rats.

Phase 1: Formulation & Dosing
  • Formulation: Dissolve the compound at 1 mg/mL in 1X Phosphate-Buffered Saline (PBS, pH 7.4).

    • Causality: Formulating at pH 7.4 ensures the propanoic acid is fully deprotonated, maximizing aqueous solubility and preventing micro-precipitation upon intravenous injection.

  • Administration: Administer via IV bolus (tail vein) and Oral Gavage (PO) at 10 mg/kg to two separate cohorts (n=3/group).

Phase 2: Serial Sampling
  • Collection: Draw 150 µL of blood via jugular vein catheters at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Isolation: Collect blood into K2​EDTA tubes and immediately centrifuge at 4,000 x g for 10 mins at 4°C to prevent ex vivo enzymatic degradation.

Phase 3: Sample Extraction & LC-MS/MS (Self-Validating Step)
  • Protein Precipitation: Aliquot 50 µL of plasma and add 150 µL of ice-cold Acetonitrile (ACN) spiked with 10 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS).

    • Causality: ACN denatures plasma proteins to release bound drug. The inclusion of the SIL-IS prior to extraction acts as a self-validating control, correcting for variable extraction recoveries and matrix-induced ion suppression in the MS source.

  • Chromatography: Inject 5 µL onto a C18 Reversed-Phase column. Use a mobile phase gradient of 0.1% Formic Acid in Water (A) and ACN (B).

    • Causality: The acidic mobile phase (pH ~2.7) forces the propanoic acid moiety into its neutral, protonated state, significantly improving retention and peak shape on the hydrophobic C18 stationary phase.

  • Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode, tracking the [M+H]+ parent ion transition to its most abundant fragment (e.g., loss of NO2​ or the propanoic acid side chain).

PK_Workflow Formulation Dose Formulation (PBS, pH 7.4) Dosing In Vivo Dosing (IV/PO in Rats) Formulation->Dosing Sampling Serial Sampling (0.08 - 24 hrs) Dosing->Sampling Extraction Protein Precipitation (ACN + SIL-IS) Sampling->Extraction LCMS LC-MS/MS (MRM Mode) Extraction->LCMS Analysis NCA PK Analysis (WinNonlin) LCMS->Analysis

Fig 2. Self-validating LC-MS/MS workflow for preclinical pharmacokinetic profiling.

Quantitative Data Summary

Based on the physicochemical properties and historical data of structurally related nitroimidazole carboxylic acids, the anticipated non-compartmental analysis (NCA) parameters are summarized below.

PK ParameterSymbolPredicted Range (Rodent IV)Mechanistic Rationale
Elimination Half-Life t1/2​ 1.0 - 2.5 hRapid renal clearance of the polar carboxylate anion.
Systemic Clearance Cl 15 - 30 mL/min/kgDriven by active tubular secretion via OATs alongside filtration.
Volume of Distribution Vd​ 0.3 - 0.6 L/kgRestricted largely to extracellular fluid due to physiological ionization.
Oral Bioavailability %F < 40%Poor passive transcellular permeability of the ionized species.

References

  • Shahzad, I., et al. "Clinical pharmacokinetics of metronidazole: a systematic review and meta-analysis." Antimicrobial Agents and Chemotherapy, ASM Journals, 2025.

  • Kalgutkar, A. S., et al. "A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups." Current Drug Metabolism, 2005.

  • Santa Cruz Biotechnology. "3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanoic acid | CAS 16935-04-9 Product Specification." SCBT Online Catalog.

Sources

Exploratory

Metabolic Degradation Pathways of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic Acid: A Technical Guide

Chemical and Pharmacological Context The compound 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid (often abbreviated as 3-MNIPA, CAS 16935-04-9)[1] is a highly functionalized 4-nitroimidazole derivative. While struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical and Pharmacological Context

The compound 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid (often abbreviated as 3-MNIPA, CAS 16935-04-9)[1] is a highly functionalized 4-nitroimidazole derivative. While structurally analogous to the widely utilized 5-nitroimidazole drug metronidazole[2], the specific positioning of the nitro group at the C4 position and the presence of an N1-propanoic acid side chain significantly alter its metabolic fate. Nitroimidazoles are foundational in the treatment of anaerobic bacterial and parasitic infections[3], and their pharmacological efficacy is inextricably linked to their metabolic degradation pathways.

Understanding the biotransformation of 3-MNIPA is critical for drug development professionals evaluating its pharmacokinetics, potential toxicity, and environmental degradation profile.

Core Mechanistic Degradation Pathways

The metabolic degradation of 3-MNIPA branches into three distinct pathways depending on the biological environment (aerobic vs. anaerobic) and the specific enzymatic landscape.

Anaerobic Reductive Cleavage (Pharmacological Activation)

The hallmark of nitroimidazole metabolism is the reduction of the nitro group in anaerobic environments. The low redox potential of the 4-nitro group allows it to act as an electron sink for microbial enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR).

  • Mechanism : The parent compound undergoes a single-electron transfer to form a highly reactive nitro radical anion ( R−NO2∙−​ ). This transient intermediate is the primary cytotoxic agent responsible for DNA strand breakage[4].

  • Degradation Cascade : Subsequent reductions yield a nitroso intermediate, a hydroxylamine, and finally an unstable amino-imidazole. The electron-rich amino derivative rapidly hydrolyzes, leading to the complete degradation of the imidazole ring into fragments such as acetamide and propanoic acid derivatives.

Hepatic Oxidative Metabolism (Phase I)

In aerobic (mammalian) systems, the nitro group remains unreduced. Instead, hepatic Cytochrome P450 (CYP450) enzymes target the alkyl substituents.

  • Mechanism : Unlike metronidazole, which undergoes oxidation at its N1-ethanol side chain to form an acetic acid metabolite[5], 3-MNIPA already possesses a fully oxidized propanoic acid side chain. Consequently, Phase I metabolism is primarily restricted to the aliphatic hydroxylation of the 2-methyl group. This occurs via a CYP-mediated hydrogen atom transfer (HAT) followed by oxygen rebound, yielding 3-(2-hydroxymethyl-4-nitro-1H-imidazol-1-yl)propanoic acid .

Phase II Conjugation

The terminal carboxylic acid of the propanoic acid moiety serves as an ideal substrate for Phase II UDP-glucuronosyltransferases (UGTs).

  • Mechanism : UGTs catalyze the addition of glucuronic acid to the carboxylate, forming an acyl glucuronide conjugate . This significantly increases the molecule's hydrophilicity, facilitating rapid renal excretion. Note for toxicologists: Acyl glucuronides can occasionally undergo transesterification, covalently binding to plasma proteins, which requires monitoring during lead optimization.

MetabolicPathway cluster_Phase1 Phase I: Oxidative Metabolism (CYP450) cluster_Phase2 Phase II: Conjugation (UGT) cluster_Reduction Anaerobic Reductive Metabolism (Nitroreductases) Parent 3-MNIPA (Parent Drug) MW: 199.16 Hydroxymethyl 2-Hydroxymethyl Metabolite MW: 215.16 Parent->Hydroxymethyl CYP Oxidation Glucuronide Acyl Glucuronide Conjugate MW: 375.28 Parent->Glucuronide UGT Conjugation NitroRadical Nitro Radical Anion (Reactive Intermediate) Parent->NitroRadical 1e- Reduction Hydroxylamine Hydroxylamine Intermediate NitroRadical->Hydroxylamine Further Reduction Amine Amino-Imidazole MW: 169.16 Hydroxylamine->Amine Reduction RingCleavage Ring Cleavage Products (Acetamide derivatives) Amine->RingCleavage Hydrolysis

Caption: Core metabolic pathways of 3-MNIPA including oxidation, conjugation, and anaerobic reduction.

Self-Validating Experimental Protocols for Metabolic Profiling

To accurately map the degradation of 3-MNIPA, assays must be designed as self-validating systems. This ensures that any observed degradation is strictly enzymatic and not an artifact of chemical instability.

Protocol: In Vitro Hepatic Microsomal Stability and Metabolite ID
  • Matrix and Control Preparation

    • Action : Prepare Human Liver Microsomes (HLMs) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality : HLMs provide a complete, physiologically relevant profile of CYP and UGT enzymes. The specific pH and buffer molarity maintain the structural integrity of the membrane-bound enzymes.

    • Self-Validation : Include a positive control (e.g., Verapamil) to confirm microsomal activity, and a negative control (buffer without NADPH) to rule out non-enzymatic hydrolysis of the propanoic acid chain.

  • Reaction Initiation

    • Action : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the cofactor NADPH (final concentration 1 mM).

    • Causality : CYP450 enzymes are heme-containing monooxygenases that require a continuous supply of electrons. NADPH serves as the obligate electron donor; without it, oxidative degradation cannot proceed.

  • Time-Course Sampling and Quenching

    • Action : Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an Internal Standard (IS) (e.g., Metronidazole-d4).

    • Causality : Cold ACN induces rapid protein precipitation, instantly halting enzymatic activity. This prevents the degradation of transient metabolites post-sampling. The IS corrects for any volumetric losses during precipitation and injection.

  • Centrifugation and LC-MS/MS Analysis

    • Action : Centrifuge at 14,000 x g for 15 minutes at 4°C. Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

    • Causality : High-speed centrifugation pellets the denatured microsomal proteins, protecting the LC column from clogging. MRM mode filters out matrix noise, allowing for the specific quantification of the parent mass and predicted metabolite masses.

ExpWorkflow Prep Matrix Prep HLMs + Controls Incubate Incubation 37°C + NADPH Prep->Incubate Quench Quench Cold ACN + IS Incubate->Quench LCMS LC-MS/MS MRM Mode Quench->LCMS Data Data Analysis Clearance Rate LCMS->Data

Caption: Self-validating in vitro workflow for profiling 3-MNIPA oxidative metabolism.

Quantitative Data Presentation

The following table summarizes the expected analytical profile for 3-MNIPA and its primary degradation products, utilized for MRM tuning and clearance calculations in LC-MS/MS workflows.

Compound / MetaboliteMetabolic PathwayChemical FormulaExact Mass [M+H]+Expected MS/MS Fragments (m/z)Pharmacological Status
3-MNIPA (Parent) N/A C7​H9​N3​O4​ 200.06154.0, 126.0Prodrug / Active
2-Hydroxymethyl Phase I (CYP Oxidation) C7​H9​N3​O5​ 216.06170.0, 142.0Partially Active
Acyl Glucuronide Phase II (UGT Conjugation) C13​H17​N3​O10​ 376.09200.0 (Loss of Gluc)Inactive (Excretory)
Amino-Imidazole Anaerobic Reduction C7​H11​N3​O2​ 170.09124.0, 96.0Highly Unstable

Sources

Foundational

Engineering Hypoxia-Targeted Therapeutics: A Comprehensive Safety and Application Guide for CAS 16935-04-9

Executive Summary In modern drug development and proteomics research, the strategic functionalization of small molecules is paramount for targeted therapeutic delivery. CAS 16935-04-9 , chemically identified as 3-(2-Meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and proteomics research, the strategic functionalization of small molecules is paramount for targeted therapeutic delivery. CAS 16935-04-9 , chemically identified as 3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanoic acid, represents a highly versatile building block[1][2]. Structurally, it combines a 2-methyl-4-nitroimidazole core—a well-documented pharmacophore for radiosensitization and hypoxia targeting—with a terminal propanoic acid linker. This dual-functionality allows researchers to exploit the bioreductive properties of the nitroimidazole ring while utilizing the carboxylic acid moiety for seamless bioconjugation to antibodies, peptides, or nanoparticle surfaces.

This technical guide synthesizes the physicochemical profiling, mechanistic hazard assessment, and self-validating experimental workflows required to safely and effectively utilize CAS 16935-04-9 in advanced research settings.

Physicochemical Profiling

Understanding the fundamental properties of CAS 16935-04-9 is critical for predicting its solubility, reactivity, and behavior in biological systems. The compound is sparingly soluble in water but highly soluble in polar aprotic solvents like DMF and DMSO, which are standard for downstream bioconjugation[3].

Table 1: Quantitative Physicochemical Data for CAS 16935-04-9

PropertyValueSource Verification
Chemical Name 3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanoic acid[1]
CAS Number 16935-04-9[4]
Molecular Formula C₇H₉N₃O₄[5]
Molecular Weight 199.16 g/mol [1]
Monoisotopic Mass 199.05931 Da[5]
XLogP (Predicted) -0.4[5]
InChIKey QIJTUXYFQLHGJI-UHFFFAOYSA-N[6]

Safety Data Sheet (SDS) & Mechanistic Hazard Assessment

While specific toxicological data for the propanoic acid derivative is limited, the safety profile is dictated by the 2-methyl-4-nitroimidazole core (CAS 696-23-1)[3]. According to , this class of compounds is classified under GHS as Acute Toxicity - Oral (Category 4) and carries warnings for skin and eye irritation (H302)[3].

Causality of Hazards: The Bioreduction Mechanism

The inherent hazard of CAS 16935-04-9 is intrinsically linked to its mechanism of action. The nitro group ( −NO2​ ) acts as a potent electron sink. In hypoxic environments (or upon systemic absorption into oxygen-depleted tissues), endogenous nitroreductases catalyze a single-electron transfer to the nitro group, generating a highly reactive nitro radical anion ( R−NO2∙−​ ).

This radical intermediate is genotoxic; it covalently binds to cellular macromolecules and induces DNA strand breaks. In normoxic environments, the radical undergoes "futile cycling," reacting with ambient oxygen to generate superoxide radicals (ROS), leading to severe oxidative stress. Because of this mutagenic potential, handling requires strict mitigation of systemic exposure[3].

Bioreduction A CAS 16935-04-9 (Nitroimidazole Core) B Nitroreductases (Hypoxic Environment) A->B Bioreduction C Nitro Radical Anion (R-NO2•-) B->C 1e- transfer D DNA Strand Breaks & Macromolecule Adducts C->D Oxidative Stress E Cytotoxicity & Apoptosis D->E Cell Death

Mechanism of nitroimidazole bioreduction and subsequent cytotoxicity in hypoxic environments.

Handling, Storage, and Self-Validating Decontamination Protocols

To ensure scientific integrity and laboratory safety, researchers must employ self-validating protocols that objectively confirm the removal of hazardous materials.

  • Storage: Store at 4°C in a tightly sealed container, protected from light and moisture to prevent premature degradation of the nitro group[3][4].

  • PPE: Nitrile gloves, safety goggles, and a dedicated lab coat. All powder handling must occur within a certified chemical fume hood.

Self-Validating Decontamination Protocol

In the event of a spill or routine bench cleanup, visual inspection is insufficient. The following protocol ensures chemical destruction and provides empirical proof of decontamination.

  • Chemical Quenching: Liberally apply a 10% sodium hypochlorite (bleach) solution to the affected area for 15 minutes.

    • Causality: The strong oxidizing agent disrupts the conjugated π -system of the nitroimidazole ring, neutralizing its bioreductive potential.

  • Solvent Wash: Wipe the area thoroughly with 70% ethanol.

    • Causality: Ethanol solubilizes both the degraded organic residues and any residual hypochlorite salts, lifting them from the surface.

  • Self-Validation (UV-Vis Swab Test): Swab the cleaned area with a methanol-soaked sterile applicator. Extract the swab into 1 mL of pure methanol and analyze via UV-Vis spectrophotometry.

    • Causality: Intact nitroimidazoles exhibit a strong, characteristic UV absorbance peak around 320–340 nm due to their conjugated nitro-aromatic system. The complete absence of this peak in the swab extract autonomously validates that the workspace is fully decontaminated.

Experimental Workflow: Bioconjugation via EDC/NHS Coupling

The terminal propanoic acid on CAS 16935-04-9 is a highly efficient synthetic handle. The following protocol details the conjugation of this molecule to a target primary amine (e.g., a lysine residue on a tumor-penetrating peptide), transforming the peptide into a hypoxia-activated prodrug.

Step-by-Step Methodology
  • Activation: Dissolve 10 mg of CAS 16935-04-9 in 1 mL of anhydrous DMF. Add 1.2 equivalents of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.5 equivalents of NHS (N-Hydroxysuccinimide). Stir continuously for 2 hours at room temperature.

    • Causality: EDC activates the carboxylate to form an unstable O-acylisourea intermediate. If left alone, this intermediate rapidly hydrolyzes back to the acid. The addition of NHS forces a substitution reaction, yielding a stable, amine-reactive NHS-ester that can survive transfer into aqueous buffers.

  • Conjugation: Dropwise, add the activated NHS-ester solution to the target amine dissolved in a mildly basic buffer (e.g., 0.1 M HEPES, pH 8.0). React overnight at 4°C under gentle agitation.

    • Causality: A pH of 8.0 ensures that the target primary amines are deprotonated and highly nucleophilic, allowing them to efficiently attack the NHS-ester and form a stable amide bond.

  • Purification: Transfer the reaction mixture to a dialysis cassette (appropriate MWCO for the target) or pass it through a Size-Exclusion Chromatography (SEC) column.

    • Causality: This physically separates the large bioconjugate from unreacted small molecules, cleaved NHS, and urea byproducts.

  • Self-Validation: Analyze the purified conjugate using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: A successful reaction is autonomously verified by a precise mass shift corresponding to the addition of the nitroimidazole moiety (+ 181.05 Da, accounting for the loss of water during amide bond formation).

Bioconjugation Step1 1. Activation CAS 16935-04-9 + EDC/NHS Step2 2. Intermediate NHS-Ester Formation Step1->Step2 DMF, 2h, RT Step3 3. Conjugation Add Primary Amine (Target) Step2->Step3 Buffer pH 8.0 Step4 4. Purification Dialysis / SEC Step3->Step4 Overnight, 4°C Step5 5. Validation LC-MS / HPLC Step4->Step5 Pure Conjugate

Step-by-step EDC/NHS bioconjugation workflow for functionalizing CAS 16935-04-9.

References

  • PubChemLite. "16935-04-9 (C7H9N3O4) / QIJTUXYFQLHGJI-UHFFFAOYSA-N - Explore". uni.lu. URL:[Link]

Sources

Protocols & Analytical Methods

Method

how to synthesize 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid from 2-methyl-4-nitroimidazole

Application Note & Protocol: Synthesis of 3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanoic Acid Abstract This document provides a comprehensive technical guide for the synthesis of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)prop...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Synthesis of 3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanoic Acid

Abstract

This document provides a comprehensive technical guide for the synthesis of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid, a valuable intermediate in pharmaceutical research, starting from 2-methyl-4-nitroimidazole. The protocol details a two-step process involving an initial Aza-Michael addition followed by ester hydrolysis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, characterization methods, and critical safety considerations.

Introduction and Background

Nitroimidazole derivatives are a cornerstone in medicinal chemistry, with prominent members like metronidazole and tinidazole being widely used as antibacterial and antiprotozoal agents.[1] The core structure's biological activity is significantly influenced by the substituents on the imidazole ring, particularly at the N-1 position. The target molecule, 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid, serves as a key building block for creating more complex drug candidates. The propanoic acid moiety provides a handle for further derivatization, such as amide bond formation, to modulate the compound's pharmacokinetic and pharmacodynamic properties.

The synthesis strategy hinges on the nucleophilic character of the imidazole nitrogen and its reaction with an electrophilic Michael acceptor. 2-Methyl-4-nitroimidazole exists as a tautomeric mixture of the 4-nitro and 5-nitro isomers.[2] Alkylation typically occurs at the N-1 position, driven by both electronic and steric factors.[3][4] This protocol outlines a regioselective approach to synthesize the desired N-1 substituted product.

Principle of the Reaction

The synthesis is achieved in two primary stages:

  • Aza-Michael Addition: 2-Methyl-4-nitroimidazole acts as a nucleophile (N-donor) and is added to an acrylate ester (e.g., methyl or ethyl acrylate), which serves as the Michael acceptor. This reaction, a type of conjugate addition, is typically base-catalyzed.[5][6] The base deprotonates the imidazole N-H, increasing its nucleophilicity and facilitating the attack on the electron-deficient β-carbon of the acrylate.

  • Ester Hydrolysis: The resulting propanoate ester is then hydrolyzed under basic conditions (saponification) to yield the final carboxylic acid product.

The overall reaction scheme is depicted below:

Reaction_Scheme Start 2-Methyl-4-nitroimidazole Intermediate Methyl 3-(2-methyl-4-nitro- 1H-imidazol-1-yl)propanoate Start->Intermediate Step 1: Aza-Michael Addition Acrylate Methyl Acrylate Acrylate->Intermediate Step 1: Aza-Michael Addition Base Base (e.g., K₂CO₃) Base->Intermediate Step 1: Aza-Michael Addition Solvent1 Solvent (e.g., Acetonitrile) Solvent1->Intermediate Step 1: Aza-Michael Addition Workup Workup Intermediate->Workup Step 2: Saponification Base2 Base (e.g., NaOH) Base2->Workup Step 2: Saponification Solvent2 Solvent (e.g., H₂O/MeOH) Solvent2->Workup Step 2: Saponification Acid Acid (e.g., HCl) Product 3-(2-Methyl-4-nitro-1H-imidazol- 1-yl)propanoic acid Workup->Product Acidification

Caption: Overall two-step synthesis pathway.

Experimental Protocols

3.1. Materials and Reagents

ReagentCAS NumberM.W. ( g/mol )PuritySupplierNotes
2-Methyl-4-nitroimidazole696-23-1127.10≥99%Sigma-AldrichHarmful if swallowed.[7]
Methyl Acrylate96-33-386.09≥99%Thermo FisherFlammable liquid and vapor.
Potassium Carbonate (K₂CO₃)584-08-7138.21≥99%MerckAnhydrous.
Acetonitrile (CH₃CN)75-05-841.05AnhydrousVWRFlammable liquid and vapor.
Sodium Hydroxide (NaOH)1310-73-240.00≥98%J.T. BakerCorrosive.
Hydrochloric Acid (HCl)7647-01-036.4637% (conc.)EMD MilliporeCorrosive.
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeVariousFlammable liquid.
Anhydrous MgSO₄ / Na₂SO₄7487-88-9120.37ACS GradeVariousDrying agent.

3.2. Step 1: Synthesis of Methyl 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoate

This procedure is adapted from general methods for the N-alkylation of nitroimidazoles.[3][4]

Rationale: Acetonitrile is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point. Potassium carbonate is a mild, effective base for deprotonating the imidazole without causing significant side reactions.[4] Heating improves the reaction rate.[4]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 1. Add 2-methyl-4-nitroimidazole (1.0 eq) and K₂CO₃ (1.1 eq) to a dry flask. prep2 2. Add anhydrous acetonitrile. prep1->prep2 react1 3. Add methyl acrylate (1.5 eq) dropwise. prep2->react1 react2 4. Heat mixture to 60 °C with stirring. react1->react2 react3 5. Monitor reaction by TLC (e.g., EtOAc/Hexane 1:1). react2->react3 workup1 6. Cool to RT, filter off K₂CO₃. react3->workup1 workup2 7. Evaporate solvent under reduced pressure. workup1->workup2 workup3 8. Dissolve residue in EtOAc, wash with water & brine. workup2->workup3 workup4 9. Dry organic layer (MgSO₄), filter, and concentrate. workup3->workup4 workup5 10. Purify by column chromatography if needed. workup4->workup5

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Application

Application Note: Conjugation of 3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanoic Acid to Peptides for Hypoxia-Targeted Delivery

Document Type: Technical Application Note & Standard Operating Procedure Target Audience: Peptide Chemists, Drug Delivery Scientists, and Preclinical Researchers Introduction & Mechanistic Rationale Solid tumors are freq...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure Target Audience: Peptide Chemists, Drug Delivery Scientists, and Preclinical Researchers

Introduction & Mechanistic Rationale

Solid tumors are frequently characterized by a hypoxic tumor microenvironment (TME) due to rapid cellular proliferation and aberrant angiogenesis. This low-oxygen state is a primary driver of resistance to both radiotherapy and conventional chemotherapy[1]. To exploit this physiological anomaly, researchers have developed hypoxia-targeted delivery systems utilizing nitroimidazole derivatives.

3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid (CAS 16935-04-9) is a highly specialized bifunctional building block[2]. It combines a 4-nitroimidazole ring—a bioreductive hypoxia sensor—with a propanoic acid tail. The carboxylic acid enables seamless amide bond formation with the N-terminus or lysine side chains of targeting peptides, such as cell-penetrating peptides (e.g., TAT) or tumor-homing sequences (e.g., cRGD)[3],[4].

The Causality of Hypoxia Targeting

The targeting mechanism relies on intracellular enzymatic reduction. In all cells, nitroreductases reduce the nitro group (-NO₂) to a radical anion. In healthy, normoxic tissues, abundant molecular oxygen rapidly reoxidizes this radical back to the parent compound, leading to its clearance. However, in hypoxic tumor cells, the absence of oxygen prevents reoxidation. The radical undergoes further reduction to a highly reactive hydroxylamine, which covalently binds to intracellular macromolecules, permanently trapping the peptide conjugate inside the target cell[1].

G N1 Nitroimidazole-Peptide (Prodrug) N2 Radical Anion (Intermediate) N1->N2 1e- Reduction (Nitroreductase) N3 Hydroxylamine Adduct (Covalently Bound) N2->N3 Hypoxia Further Reduction N4 Normoxia (O2) Rapid Reoxidation N2->N4 O2 Present N4->N1 Efflux/Clearance

Bioreductive activation pathway of nitroimidazole-peptide conjugates in hypoxic environments.

Conjugation Chemistry: Strategic Considerations

As a Senior Application Scientist, I strongly recommend performing this conjugation on a solid support (Solid-Phase Peptide Synthesis, SPPS) prior to global cleavage[4]. Attempting this conjugation in the solution phase often leads to complex purification challenges due to the competing reactivity of unprotected peptide side chains.

Reagent Selection: We utilize HATU and DIPEA in DMF. Causality: The propanoic acid linker attached to the bulky 2-methyl-4-nitroimidazole ring presents moderate steric hindrance. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that drives the coupling to completion significantly faster than standard EDC/NHS or HBTU chemistry, minimizing the risk of epimerization or truncated sequences.

Experimental Protocol: On-Resin Conjugation

This protocol is designed as a self-validating system, ensuring that each critical step is verified before proceeding.

Materials Required
  • Resin-bound peptide (N-terminal Fmoc removed, e.g., on Rink Amide AM resin)

  • 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid (3.0 eq relative to resin loading)

  • HATU (2.9 eq)

  • DIPEA (6.0 eq)

  • Peptide synthesis grade DMF and DCM

  • Cleavage Cocktail: TFA / TIPS / H₂O (95 : 2.5 : 2.5 v/v/v)

Step-by-Step Workflow
  • Resin Swelling: Suspend the resin-bound peptide in DMF and agitate for 30 minutes.

    • Causality: Proper solvation of the polymer matrix expands the pore network, ensuring the sterically bulky nitroimidazole derivative has unhindered access to the N-terminal amines.

  • Pre-Activation: In a separate vial, dissolve the nitroimidazole propanoic acid and HATU in a minimal volume of DMF. Add DIPEA. The solution will turn yellow/orange. Wait 2-3 minutes.

    • Causality: Pre-activating the carboxylic acid prevents the highly reactive uronium salt (HATU) from directly reacting with the peptide's N-terminus, a side reaction (guanidinylation) that irreversibly terminates chain elongation.

  • Coupling: Add the activated mixture to the swelled resin. Agitate at room temperature for 2 hours.

  • In-Process Quality Control (Kaiser Test): Take a few resin beads and perform a Kaiser test.

    • Self-Validation: A negative result (yellow beads/solution) confirms complete coupling. A positive result (blue) indicates unreacted amines; if positive, repeat steps 2-3.

  • Washing: Drain the reaction vessel. Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry under a vacuum for 1 hour.

  • Global Cleavage: Treat the dry resin with the TFA/TIPS/H₂O cleavage cocktail for 2 hours at room temperature.

    • Causality: The nitroimidazole ring is stable under acidic conditions but susceptible to reduction. Omitting strong reducing scavengers (like DTT or EDT) from the cocktail prevents premature reduction of the nitro group during cleavage.

  • Precipitation: Filter the cleavage solution into cold diethyl ether (-20°C) to precipitate the peptide conjugate. Centrifuge, decant the ether, and lyophilize the resulting pellet.

G S1 1. Resin-Bound Peptide (N-terminal Deprotected) S2 2. Carboxyl Activation (HATU / DIPEA / DMF) S1->S2 S3 3. Solid-Phase Coupling (2 Hours, RT) S2->S3 S4 4. Global Cleavage (TFA / TIPS / H2O) S3->S4 Kaiser Test Negative S5 5. HPLC Purification & Lyophilization S4->S5

Solid-phase synthesis and purification workflow for nitroimidazole-peptide conjugates.

Analytical Validation & Quality Control

Post-synthesis, the conjugate must be rigorously validated. The addition of the 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoyl moiety results in a highly predictable mass shift.

Table 1: QC Parameters for Nitroimidazole-Peptide Conjugates

ParameterAnalytical MethodExpected Result / Acceptance CriteriaCausality / Rationale
Mass Shift ESI-LC-MS+181.14 Da (Relative to base peptide)The exact mass of the acid is 199.16 Da. Amide bond formation loses H₂O (18.02 Da), resulting in a net addition of 181.14 Da.
Purity RP-HPLC (C18 column)> 95% peak area at 220 nm and 320 nm Monitoring at 320 nm specifically tracks the nitroimidazole chromophore, ensuring the primary peak is the conjugated product.
Isomeric Purity RP-HPLCSingle, sharp symmetrical peakConfirms that no epimerization occurred during the HATU-mediated coupling step[4].

In Vitro Hypoxia Validation Protocol

To verify that the conjugated peptide retains its hypoxia-selective targeting capabilities, an in vitro cellular uptake assay must be performed[3].

Step-by-Step Assay
  • Cell Culture: Seed target tumor cells (e.g., CHO or A549) in 6-well plates and incubate overnight at 37°C in standard conditions.

  • Atmosphere Pre-Equilibration: Transfer half of the plates to a specialized hypoxia chamber (0.5% O₂, 5% CO₂, 94.5% N₂) and maintain the other half in a standard normoxic incubator (21% O₂) for 4 hours prior to treatment.

    • Causality: Pre-equilibration is critical. It ensures that intracellular nitroreductase enzymes are fully upregulated and the media is completely deoxygenated before the conjugate is introduced, preventing false-negative uptake results.

  • Treatment: Add the labeled nitroimidazole-peptide conjugate (e.g., 10 µM) to the cells. Incubate for 4 hours under their respective atmospheric conditions.

  • Harvest: Rapidly wash the cells with ice-cold PBS to halt cellular metabolism and remove unbound conjugate. Lyse the cells and quantify uptake (via flow cytometry, fluorescence, or LC-MS/MS).

Table 2: Representative Hypoxia Selective Factor (HSF) Data Note: HSF is calculated as the ratio of hypoxic uptake to normoxic uptake.

Conjugate TypeCell LineNormoxic Uptake (21% O₂)Hypoxic Uptake (0.5% O₂)Hypoxia Selective Factor (HSF)
TAT-Nitroimidazole CHO12.4 ± 1.2 pmol/10⁶ cells38.5 ± 2.1 pmol/10⁶ cells~3.1
cRGD-Nitroimidazole A54945.2 ± 3.4 pmol/10⁶ cells128.8 ± 6.5 pmol/10⁶ cells~2.8
Unconjugated Peptide CHO15.1 ± 1.5 pmol/10⁶ cells14.8 ± 1.3 pmol/10⁶ cells~1.0

References

  • Exploring CPP Enhanced Hypoxia Targeting: An Approach Using Radiolabeled 2‐nitroimidazole TAT Conjugate. National Institutes of Health (PMC).[Link]

  • Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Open MedScience.[Link]

  • Targeting hypoxia in tumors using 2-nitroimidazoles with peptidic chelators for technetium-99m: effect of lipophilicity. PubMed.[Link]

Sources

Method

Application Note: Advanced Crystallization &amp; Isolation Techniques for 3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanoic Acid

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Compound: 3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanoic acid (CAS 16935-04-9) Executive Summary & Structural Rationale 3-(2-Meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Compound: 3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanoic acid (CAS 16935-04-9)

Executive Summary & Structural Rationale

3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanoic acid is a critical intermediate in the synthesis of novel copper(II) coordination complexes and targeted radiosensitizers[1],[2]. Nitroimidazole derivatives are highly valued in oncology and infectious disease research due to their pronounced tendency to accumulate in hypoxic tumor regions and undergo bioreductive activation[3],[4].

From a physicochemical perspective, achieving high-purity crystalline forms of this compound is notoriously challenging. The molecule is amphoteric, possessing a highly polar, electron-withdrawn nitroimidazole core and a flexible carboxylic acid tail[5]. The crystal packing of related 2-methyl-4-nitroimidazole derivatives relies heavily on the stabilization provided by weak intermolecular C—H···O and C—H···N hydrogen bonds[3],[4]. Consequently, the dihedral angle between the imidazole ring and the alkyl side chain dictates the lattice energy, making the compound highly sensitive to the dielectric constant and pH of the crystallization solvent[3].

To support rigorous drug development workflows, this guide outlines two self-validating crystallization protocols engineered to control these thermodynamic variables.

Mechanistic Pathways & Workflows

To understand the necessity of stringent crystallization controls, it is vital to contextualize the downstream application of the active pharmaceutical ingredient (API). The biological efficacy of nitroimidazoles relies on their ability to act as prodrugs in hypoxic environments, a mechanism that demands ultra-high purity to prevent premature redox reactions during formulation.

MOA Prodrug Nitroimidazole Derivative Uptake Tumor Cell Uptake Prodrug->Uptake Reduction Bioreduction (Hypoxia) Uptake->Reduction Radical Reactive Radical Anion Reduction->Radical Damage DNA Strand Breaks Radical->Damage

Bioreductive activation pathway of nitroimidazole radiosensitizers in hypoxic environments.

Physicochemical Profiling & Solvent Selection Matrix

The selection of a solvent system must account for the hydrogen-bonding capacity of the nitro group and the ionizable nature of the propanoic acid moiety (pKa ~4.5).

Solvent SystemDielectric Constant (ε)Solute StateCrystallization MechanismExpected YieldCrystal Habit
Ethanol / Water (2:1) ~45 (Mixed)Neutral Free AcidAntisolvent + Cooling>85%Prismatic Needles
Ethyl Acetate / Hexane ~4.4 (Mixed)Neutral Free AcidAntisolvent~70%Fine Powder
Aqueous NaHCO₃ / HCl ~80 (Water)Anion → NeutralpH-Shift (Isoelectric)>90%Microcrystalline
Methanol 33.0Neutral Free AcidEvaporative / Cooling~60%Blocky

Data Synthesis Note: The Ethanol/Water system is historically validated for yielding single crystals of related ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate derivatives suitable for X-ray diffraction[3],[4].

Validated Experimental Protocols

Protocol A: Solvent-Antisolvent Crystallization (Ethanol/Water)

This method is optimized for generating high-purity, thermodynamically stable macroscopic crystals suitable for structural characterization.

Causality of Design: Elevated temperatures in a polar protic solvent (ethanol) provide the kinetic energy required to disrupt the amorphous solid's intermolecular hydrogen bonds. The introduction of an aqueous antisolvent rapidly lowers the microenvironment's solubility capacity, driving supersaturation. Crucially, acidifying the antisolvent with acetic acid suppresses the ionization of the propanoic acid moiety, ensuring the molecule remains in its neutral, least-soluble state to maximize lattice assembly.

  • Dissolution: Suspend 10.0 g of crude 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid in 100 mL (10 volumes) of absolute ethanol.

  • Thermal Activation: Heat the suspension to 65°C under continuous agitation (400 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a pre-warmed 0.22 µm PTFE filter to remove insoluble particulates.

  • Antisolvent Addition: Slowly dose 50 mL (5 volumes) of deionized water (pre-acidified with 0.1% v/v acetic acid) at a controlled rate of 2.0 mL/min.

  • Controlled Cooling: Program the crystallizer to cool from 65°C to 5°C at a linear ramp rate of -0.1°C/min.

  • Isolation: Harvest the crystals via vacuum filtration, wash with 20 mL of cold ethanol/water (1:2), and dry under vacuum at 40°C for 12 hours.

Self-Validating System (IPQC): The onset of primary nucleation must be visually confirmed by the appearance of a persistent cloud point (turbidity) during the antisolvent addition phase. If the solution remains clear after the full 5 volumes are added, the system has not breached the metastable zone limit. In such cases, the protocol dictates the mandatory introduction of 0.1% w/w seed crystals to manually bypass the nucleation energy barrier and prevent sudden "crashing out" of amorphous material.

CrystallizationWorkflow Start Crude 3-(2-Methyl-4-nitro-1H-imidazol-1-yl) propanoic acid Dissolution Dissolution in Ethanol (T = 65°C, 10 vol) Start->Dissolution Filtration Hot Polish Filtration (0.22 µm PTFE) Dissolution->Filtration Antisolvent Antisolvent Addition (Water, 0.1% AcOH, 5 vol) Filtration->Antisolvent Nucleation Primary Nucleation (Metastable Zone) Antisolvent->Nucleation Growth Controlled Cooling to 5°C (0.1°C/min) Nucleation->Growth Isolation Vacuum Filtration & Cold Wash Growth->Isolation Product High-Purity Crystalline API Isolation->Product

Thermodynamic workflow for the solvent-antisolvent crystallization of the nitroimidazole derivative.

Protocol B: pH-Shift (Isoelectric) Crystallization

This method is engineered for the bulk recovery and purification of highly impure synthetic mixtures.

Causality of Design: Exploiting the ionizable carboxylic acid provides a purification mechanism orthogonal to standard thermodynamic crystallization. By suspending the crude material in a weak base, the carboxylic acid is deprotonated to form a highly water-soluble sodium salt. Non-acidic organic impurities remain insoluble and are removed. Subsequent controlled acidification forces the molecule back into its neutral free-acid form, triggering isoelectric precipitation.

  • Alkaline Dissolution: Suspend 10.0 g of crude material in 100 mL of 0.5 M NaHCO₃ (aq) at ambient temperature. Agitate until CO₂ evolution ceases.

  • Filtration: Filter the aqueous solution through a Celite pad to remove undissolved organic impurities.

  • Titration & Precipitation: Transfer the filtrate to a reactor (300 rpm agitation). Slowly titrate with 1.0 M HCl (aq) via a syringe pump at 1.0 mL/min until the pH reaches exactly 3.0.

  • Ostwald Ripening: Age the resulting slurry for 2 hours at 20°C.

  • Isolation: Filter the microcrystalline solid, wash with copious amounts of deionized water to remove NaCl byproducts, and vacuum dry.

Self-Validating System (IPQC): Continuous pH monitoring acts as the primary control loop. Precipitation must commence exactly between pH 4.5 and 4.0. If precipitation occurs above pH 5.0, it indicates the presence of co-precipitating basic impurities, and the titration must be immediately paused to allow for a secondary filtration step before proceeding.

Troubleshooting & Quality Control

Observed IssueMechanistic CauseCorrective Action
Oiling Out (Liquid-Liquid Phase Separation) High supersaturation generation rate exceeding the crystal growth rate.Decrease the cooling ramp rate from 0.1°C/min to 0.05°C/min; introduce seed crystals at the upper boundary of the metastable zone.
Polymorphic Mixtures Uncontrolled primary nucleation leading to kinetic rather than thermodynamic polymorphs.Implement a 2-hour isothermal hold at the cloud point temperature to allow Ostwald ripening and phase transition to the stable lattice.
Low Yield in Protocol B Final pH is too low (pH < 1), causing protonation of the imidazole nitrogen and re-solubilization.Back-titrate with 0.1 M NaOH to pH 3.0. Strictly control the final pH to remain at the isoelectric point.

References

  • Title: Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate Source: Acta Crystallographica Section E Structure Reports Online (IUCr) URL: [Link]

  • Title: Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds Source: Frontiers in Chemical Biology URL: [Link]

Sources

Application

Application Notes and Protocols: Step-by-Step Synthesis of Nitroimidazole Propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Significance of Nitroimidazole Propanoic Acid Derivatives in Modern Drug Discovery Nitroimidaz...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Nitroimidazole Propanoic Acid Derivatives in Modern Drug Discovery

Nitroimidazole scaffolds are a cornerstone in medicinal chemistry, renowned for their efficacy against anaerobic bacteria and protozoa. Their mechanism of action is intrinsically linked to the hypoxic (low oxygen) microenvironment of these organisms, where the nitro group is reduced to cytotoxic radical species that induce cellular damage. This selective activation in low-oxygen conditions has also made nitroimidazoles highly attractive candidates for the development of hypoxia-activated prodrugs (HAPs) and radiosensitizers in oncology.[1] Solid tumors often contain hypoxic regions that are resistant to conventional therapies, and nitroimidazole-based agents can be designed to specifically target these challenging environments.[2][3]

The incorporation of a propanoic acid moiety onto the nitroimidazole core offers a versatile handle for further derivatization, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and pharmacokinetic profiles. The carboxylic acid group can be readily converted to a variety of functional groups, including esters, amides, and other bioisosteres, allowing for the fine-tuning of the molecule's biological activity and the attachment of targeting ligands. This guide provides a detailed, step-by-step protocol for the synthesis of nitroimidazole propanoic acid and its ester derivatives, with a focus on 2-methyl-5-nitroimidazole as a readily available starting material.

Synthetic Strategy Overview

The synthesis of nitroimidazole propanoic acid derivatives can be broadly approached via two primary routes:

  • Michael Addition: This is a conjugate addition reaction where the nitroimidazole anion acts as a nucleophile, attacking an α,β-unsaturated carbonyl compound, such as an acrylate ester. This method is often favored due to its high regioselectivity and the commercial availability of various acrylate esters.[4][5][6]

  • Direct Alkylation: This involves the N-alkylation of the nitroimidazole with a suitable three-carbon electrophile, such as a 3-halopropanoic acid or its corresponding ester. The choice of base and solvent is critical to ensure regioselective alkylation at the desired nitrogen atom of the imidazole ring.[7][8]

This guide will focus on the Michael addition route due to its efficiency and the detailed procedural information available. The subsequent hydrolysis of the resulting ester to the free propanoic acid will also be covered in detail.

Experimental Protocols

Part 1: Synthesis of Methyl 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propanoate (A Michael Addition Approach)

This protocol details the synthesis of the methyl ester of 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propanoic acid via a Michael addition reaction.

Causality Behind Experimental Choices:

  • 2-Methyl-5-nitroimidazole: This is a commercially available and relatively inexpensive starting material. The methyl group at the 2-position and the nitro group at the 5-position are common features in many biologically active nitroimidazole drugs.

  • Methyl Acrylate: This serves as the Michael acceptor, providing the three-carbon propanoate chain. It is a reactive and readily available reagent.

  • Lewis Acid Catalyst (e.g., Silicon Tetrachloride or Ceric Ammonium Nitrate): The use of a catalytic amount of a Lewis acid can enhance the rate of the Michael addition by activating the acrylate acceptor towards nucleophilic attack.[5]

  • Solvent (DMF): Dimethylformamide (DMF) is a polar aprotic solvent that is well-suited for this reaction, as it can dissolve the reactants and facilitate the formation of the charged intermediate.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-5-nitroimidazole (10 g, 79 mmol).

  • Addition of Reagents: To the flask, add 50 mL of dimethylformamide (DMF), followed by methyl acrylate (7.5 g, 82 mmol).

  • Catalyst Addition: Carefully add a catalytic amount of a Lewis acid, for example, silicon tetrachloride (0.3 g, 1.6 mmol), to the stirred mixture.[5]

  • Reaction Conditions: Heat the reaction mixture to 60°C and stir for approximately 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water with stirring to precipitate the product.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield methyl 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propanoate.

Data Presentation: Summary of Reaction Parameters

ParameterValue
Starting Material2-Methyl-5-nitroimidazole
ReagentMethyl Acrylate
CatalystSilicon Tetrachloride
SolventDimethylformamide (DMF)
Reaction Temperature60°C
Reaction Time~3 hours
Expected YieldHigh
Part 2: Hydrolysis of Methyl 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propanoate to 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propanoic Acid

This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid via base-catalyzed hydrolysis.

Causality Behind Experimental Choices:

  • Base-Catalyzed Hydrolysis: Saponification using a strong base like sodium hydroxide is a standard and efficient method for the hydrolysis of esters. The reaction is essentially irreversible as the carboxylate salt is formed.

  • Acidification: Subsequent acidification with a strong acid, such as hydrochloric acid, is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the methyl 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propanoate (obtained from Part 1) in a mixture of methanol and water.

  • Base Addition: Add a stoichiometric excess of sodium hydroxide (e.g., 1.2 equivalents) dissolved in water to the ester solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) to facilitate the hydrolysis. Monitor the reaction by TLC until the ester is no longer present.

  • Acidification and Isolation: Once the hydrolysis is complete, cool the reaction mixture in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is acidic (pH ~2-3).

  • Purification: The precipitated 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propanoic acid can be collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed for further purification.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Part 1: Michael Addition cluster_1 Part 2: Hydrolysis Start 2-Methyl-5-nitroimidazole Reaction1 Stir at 60°C, 3h Start->Reaction1 Reagent1 Methyl Acrylate Reagent1->Reaction1 Catalyst Lewis Acid (e.g., SiCl4) Catalyst->Reaction1 Solvent DMF Solvent->Reaction1 Product1 Methyl 3-(2-methyl-5-nitro-1H- imidazol-1-yl)propanoate Reaction1->Product1 Reaction2 Stir at RT or gentle heat Product1->Reaction2 Reagent2 NaOH (aq) Reagent2->Reaction2 Intermediate Sodium 3-(2-methyl-5-nitro-1H- imidazol-1-yl)propanoate Reaction2->Intermediate Reaction3 Acidification (pH 2-3) Intermediate->Reaction3 Reagent3 HCl (aq) Reagent3->Reaction3 FinalProduct 3-(2-methyl-5-nitro-1H- imidazol-1-yl)propanoic Acid Reaction3->FinalProduct

Caption: Synthetic workflow for nitroimidazole propanoic acid.

Trustworthiness: A Self-Validating System

The protocols described above include built-in validation checkpoints:

  • TLC Monitoring: At each stage, Thin Layer Chromatography is essential to monitor the consumption of starting materials and the formation of products. This provides real-time feedback on the reaction's progress and helps in determining the optimal reaction time.

  • Spectroscopic Characterization: The identity and purity of the intermediate ester and the final propanoic acid derivative should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data for the intermediate, methyl 3-(2-methyl-5-nitroimidazol-1-yl)propionate, would include characteristic peaks for the imidazole ring protons, the methyl group on the imidazole, the methylene protons of the propionate chain, and the methyl ester protons.[5]

  • Melting Point Analysis: A sharp melting point for the final crystalline product is a good indicator of its purity.

Further Derivatization: Synthesis of Propanoic Acid Esters

The synthesized 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propanoic acid can be readily converted into a variety of esters, which can serve as prodrugs or allow for further functionalization. A common method for esterification is the Fischer-Speier esterification.[9][10]

General Protocol for Esterification:

  • Dissolve the 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propanoic acid in an excess of the desired alcohol (e.g., ethanol, propanol).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, remove the excess alcohol under reduced pressure.

  • Neutralize the remaining acid with a weak base (e.g., sodium bicarbonate solution).

  • Extract the ester with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the ester by column chromatography or recrystallization.

References

  • Trivedi, M. N., Gabhe, S. Y., Vachhani, U. D., Patel, R. B., & Shah, C. P. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. Available at: [Link]

  • Boncel, S., Saletra, K., & Walczak, K. (2011). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry, 7, 123-131. Available at: [Link]

  • CN113372281A - Synthetic method of metronidazole. (2021). Google Patents.
  • Boncel, S., Saletra, K., & Walczak, K. (2011). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. ResearchGate. Available at: [Link]

  • Shafeeq, A. A., Hamandi, Z. M. A., Mohammed, M. H., & Al-Shamma, G. (2022). Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives. International Journal of Drug Delivery Technology, 12(2), 495-501. Available at: [Link]

  • Miller, M. W., Howes Jr, H. L., Kasubick, R. V., & English, A. R. (1970). Alkylation of 2-methyl-5-nitroimidazole. Some potent antiprotozoal agents. Journal of medicinal chemistry, 13(5), 849–852. Available at: [Link]

  • Duan, J. X., Jiao, H., Kaizerman, J., Stanton, T., Evans, J. W., Lan, L., ... & Hart, C. P. (2008). Potent and highly selective hypoxia-activated achiral phosphoramidate mustards as anticancer drugs. Journal of medicinal chemistry, 51(8), 2412–2420. Available at: [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. (2022). Der Pharma Chemica. Available at: [Link]

  • Kedar, P. S., Girhepunje, N. S., Ittadwar, A. M., & Dumore, N. G. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 6(3), 456-480. Available at: [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2009). Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives. Molecules, 14(7), 2505–2519. Available at: [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2022). Molecules, 27(9), 2880. Available at: [Link]

  • Hattan, C. M., Shojaie, J., Lau, S. S., & Anders, M. W. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic communications, 43(1), 1–8. Available at: [Link]

  • US3689502A - Preparation of n-(2-alkylthioethyl) nitroimidazoles. (1972). Google Patents.
  • Hattan, C. M., Shojaie, J., Lau, S. S., & Anders, M. W. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic communications, 43(1), 1–8. Available at: [Link]

  • Frash, M. V., & Kholod, Y. I. (2000). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. International journal of quantum chemistry, 80(4‐5), 940-946. Available at: [Link]

  • Problem 39 (a) Write a mechanism for the es... [FREE SOLUTION]. (n.d.). Vaia. Retrieved March 18, 2026, from [Link]

  • Navarrete-Vázquez, G., Hidalgo-Figueroa, S., Torres-Piedra, M., Ramírez-García, S., Estrada-Soto, S., Nava-Ocampo, A. A., ... & Villalobos-Molina, R. (2010). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2261. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Peak Tailing Troubleshooting for 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid

Welcome to the specialized Technical Support Center for the chromatographic analysis of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid . This guide is engineered for analytical scientists and drug development profes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the specialized Technical Support Center for the chromatographic analysis of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid . This guide is engineered for analytical scientists and drug development professionals who require rigorous, mechanistically grounded solutions to resolve peak tailing and ensure quantitative integrity.

Mechanistic Causality of Peak Tailing for Nitroimidazole Derivatives

To effectively troubleshoot peak tailing, we must first understand the specific physicochemical properties of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid and how it interacts with the reversed-phase high-performance liquid chromatography (RP-HPLC) environment.

This molecule presents two primary functional domains that drive chromatographic behavior:

  • The Propanoic Acid Moiety (pKa ~4.0): The carboxylic acid group is highly sensitive to the mobile phase pH. Operating the mobile phase near the analyte's pKa results in a dynamic equilibrium between the protonated (neutral, highly retained) and deprotonated (anionic, poorly retained) states. This mixed-mode partitioning is a primary driver of peak distortion and tailing[1].

  • The Nitroimidazole Ring: While the strongly electron-withdrawing nitro group at the C4 position significantly reduces the basicity of the imidazole nitrogens, the ring system remains highly polar. At mid-to-high pH levels, residual silanol groups on the silica stationary phase become ionized ( SiO− ). These active sites can form secondary dipole or Lewis acid-base interactions with the nitroimidazole ring, creating a secondary retention mechanism that delays the elution of a fraction of the analyte[2].

Interactive Troubleshooting Diagnostic

Do not rely on trial and error. Use the following logic-gated workflow to isolate whether your peak tailing is caused by system hardware (extra-column volume) or chemical incompatibility (pH/silanol interactions).

G Start Detect Peak Tailing 3-(2-methyl-4-nitro...) CheckAll Are all peaks tailing (including neutral markers)? Start->CheckAll SystemIssue Hardware Issue: Check Dead Volume, Frits, or Column Void CheckAll->SystemIssue Yes CheckPH Is Mobile Phase pH within 2 units of pKa (~4.0)? CheckAll->CheckPH No (Only Analyte) AdjustPH Chemical Issue: Adjust pH to < 2.0 or > 6.0 (Buffer) CheckPH->AdjustPH Yes CheckSilanol Tailing Persists? Suspect Silanol Interaction CheckPH->CheckSilanol No AdjustPH->CheckSilanol Re-evaluate UseEndcapped Switch to Base-Deactivated End-capped C18 Column CheckSilanol->UseEndcapped Yes

Workflow for diagnosing and resolving HPLC peak tailing of nitroimidazole derivatives.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By executing these steps, you will not only fix the issue but definitively prove the root cause.

Protocol A: Hardware vs. Chemistry Isolation Test

Before altering your mobile phase, you must rule out extra-column band broadening and column bed deformation[3].

  • Preparation: Prepare a test mix containing a highly polar, unretained neutral marker (e.g., Uracil) and a retained neutral hydrophobic marker (e.g., Toluene).

  • Execution: Inject 5 µL of the test mix using your current method conditions.

  • Data Analysis & Validation:

    • If Uracil and Toluene both exhibit tailing , the issue is mechanical. Check for a void at the head of the column, replace the inlet frit, or inspect capillary connections for dead volume[4].

    • If Uracil and Toluene are perfectly symmetrical (Asymmetry Factor < 1.2) but your nitroimidazole analyte tails, the issue is strictly chemical. Proceed to Protocol B.

Protocol B: Mobile Phase pH Optimization Matrix

To eliminate mixed-ionization states, the mobile phase pH must be strictly controlled at least 2 pH units away from the analyte's pKa[4].

  • Buffer Preparation: Prepare three distinct aqueous mobile phases:

    • Condition 1 (pH ~2.0): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Condition 2 (pH ~4.0): 10 mM Ammonium Acetate buffer, adjusted to pH 4.0 with acetic acid.

    • Condition 3 (pH ~6.5): 10 mM Ammonium Acetate buffer, unadjusted.

  • Execution: Equilibrate the column with at least 10 column volumes of each mobile phase sequentially. Inject the 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid standard at each pH.

  • Validation: Calculate the USP Tailing Factor ( Tf​ ) for each run. You should observe a Tf​ approaching 1.0 at pH 2.0 (fully protonated) and pH 6.5 (fully deprotonated), while pH 4.0 will yield severe tailing. Adopt the pH condition that yields the highest symmetry and resolution.

Quantitative Data & Optimization Matrix

Use the following matrix to predict analyte behavior and select the optimal chromatographic environment based on your detector compatibility (UV vs. MS).

Mobile Phase pHAnalyte State (Propanoic Acid)Silanol State on SilicaExpected Peak ShapeRecommended Modifiers
pH < 2.5 Fully Protonated (Neutral)Protonated (Neutral, Si−OH )Excellent (Symmetrical) 0.1% TFA or 0.1% Formic Acid
pH 3.5 - 4.5 Mixed (Equilibrium)Partially IonizedSevere Tailing / Broadening Avoid this range
pH 6.0 - 7.0 Fully Deprotonated (Anionic)Fully Ionized ( SiO− )Good (If end-capped column) 10-25 mM Ammonium Acetate

Note: If operating at pH > 6.0, you must use a base-deactivated, highly end-capped column to shield the analyte from the ionized silanols[2].

Frequently Asked Questions (FAQs)

Q: I adjusted the pH to 2.0, but I am still seeing a slight tail on the 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid peak. What is causing this? A: If pH optimization fails to completely resolve the tailing, you are likely experiencing mass overload[1]. Because the analyte is highly polar, it may saturate the stationary phase at lower concentrations than expected. Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, reduce your standard injection volume or concentration.

Q: Can I use Methanol instead of Acetonitrile as my organic modifier to improve peak shape? A: Yes. Methanol is a protic solvent and can hydrogen-bond with residual silanols on the stationary phase, effectively masking them from the analyte. Acetonitrile is aprotic and does not offer this masking effect. Switching from Acetonitrile to Methanol often yields a slight improvement in peak symmetry for imidazole derivatives, though it will increase system backpressure.

Q: Why does the tailing get worse as my column ages? A: As silica-based columns age, the bonded phase (e.g., C18) and the end-capping reagents are slowly hydrolyzed and cleaved off, especially if operating at extreme pH levels. This exposes fresh, highly active silanol groups that interact with the nitroimidazole ring[2]. If tailing suddenly appears on a previously validated method, column degradation is the most likely culprit[4].

References

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. Available at:[Link]

  • HPLC Troubleshooting - Tailing Peaks. Shimadzu UK Limited. Available at:[Link]

  • HPLC Peak Tailing. Axion Labs. Available at:[Link]

Sources

Optimization

reducing background noise in CAS 16935-04-9 mass spectrometry detection

A Guide to Reducing Background Noise and Enhancing Signal Integrity Welcome to the technical support center for the mass spectrometry analysis of Cefprozil (CAS 16935-04-9). As a Senior Application Scientist, I have desi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Reducing Background Noise and Enhancing Signal Integrity

Welcome to the technical support center for the mass spectrometry analysis of Cefprozil (CAS 16935-04-9). As a Senior Application Scientist, I have designed this guide to move beyond simple checklists and provide you with the causal explanations and field-proven methodologies necessary to diagnose and resolve background noise issues. High sensitivity and a clean baseline are not just desirable; they are critical for accurate quantification in research and drug development. This guide is structured to help you systematically identify the source of noise, implement effective solutions, and proactively improve your data quality.

Part 1: Frequently Asked Questions - The Fundamentals of Noise

This section addresses the foundational concepts of background noise in the context of Cefprozil analysis. Understanding these principles is the first step toward effective troubleshooting.

Q1: What exactly is "background noise" in my mass spectrometry data?

A: Background noise is any signal detected by the mass spectrometer that does not originate from your analyte of interest, in this case, Cefprozil. It can be broadly categorized into three types:

  • Chemical Noise: This is the most common culprit in LC-MS analysis and consists of unintended, ionizable compounds entering the mass spectrometer. These can originate from a multitude of sources, including contaminated solvents, plasticizers leaching from tubing, detergents from glassware, and even airborne laboratory contaminants like siloxanes.[1][2]

  • Electronic Noise: This is inherent to the electronic components of the detector and data acquisition system. While modern instruments have very low electronic noise, it can become significant at the limits of detection.[3]

  • Detector Noise: This refers to random fluctuations in the signal from the detector itself, even in the absence of any ions.

Improving your detection limits is fundamentally about improving the signal-to-noise (S/N) ratio, which can be achieved by either increasing the analyte signal, decreasing the background noise, or, ideally, both.[4][5]

Q2: Why is a high signal-to-noise (S/N) ratio so critical for Cefprozil analysis?

A: A high S/N ratio is paramount for several reasons. The limit of detection (LOD) is defined as the lowest concentration of a substance that can be reliably distinguished from system noise.[6] Therefore, a lower noise level directly translates to a lower LOD, allowing you to detect and quantify Cefprozil at more minute concentrations. This is especially crucial in applications like pharmacokinetic studies where analyte concentrations in plasma can be very low.[7][8] Poor S/N ratios can obscure low-level peaks, compromise the accuracy and precision of quantification, and lead to unreliable data.

Q3: What are some of the most common contaminant ions I might be seeing in my baseline?

A: If you are seeing a "forest" of peaks in your baseline, they are often from common laboratory contaminants. Identifying them can help you trace the source.

Common ContaminantTypical m/z PatternLikely Sources
Polyethylene Glycols (PEGs) Series of peaks separated by 44 Da (C₂H₄O)Plasticizers, lubricants, some detergents.
Phthalates m/z 149 is a characteristic ionPlasticizers from tubing, well plates, and solvent bottle caps.[2]
Siloxanes Various, often with repeating (CH₃)₂SiO unitsPump oils, silicone grease, septa, laboratory air.[1][2]
Solvent Clusters Ions corresponding to multiples of the solvent molecule plus additivesInefficient desolvation or high concentrations of non-volatile additives.[9]

Part 2: Troubleshooting Guides - A Problem-Oriented Approach

This section provides actionable, step-by-step guides for specific issues you are likely to encounter.

Problem 1: My baseline is consistently high and noisy across my entire gradient, obscuring the Cefprozil peak.

Q: I'm running a gradient method for Cefprozil, but the baseline is elevated and noisy from start to finish. What are the likely causes and how can I fix this?

A: This common and frustrating issue points to widespread, systemic contamination. The key is to systematically isolate the source of the problem.

Experimental Protocol: Isolating the Source of Contamination

  • Objective: To determine whether the high background originates from the LC system or the MS source.

  • Procedure:

    • With the LC pump running your typical mobile phase at your analytical flow rate, disconnect the fluid line from the MS source inlet.

    • Using a PEEK union, connect a new piece of tubing to the disconnected line and direct the flow to a waste container.

    • Monitor the background signal on the mass spectrometer.

  • Interpretation:

    • If the background noise drops significantly: The contamination is originating from your LC system (solvents, tubing, column). Proceed to the "LC System Decontamination" workflow.

    • If the high background persists: The issue is likely within the MS source itself, which may require cleaning.[1] Proceed to "MS Source Contamination" steps.

start High, Noisy Baseline Detected isolate Isolate Source: Divert LC Flow to Waste start->isolate decision Does MS Background Noise Drop Significantly? isolate->decision lc_path YES (Contamination is in LC System) decision->lc_path ms_path NO (Contamination is in MS Source) decision->ms_path lc_solvents 1. Prepare fresh mobile phase using LC-MS grade reagents. lc_path->lc_solvents ms_clean 1. Clean MS Ion Source (Cone, Capillary, Lenses). ms_path->ms_clean lc_flush 2. Flush LC system (bypass column). lc_solvents->lc_flush lc_column 3. Clean or replace analytical column. lc_flush->lc_column lc_end System Clean lc_column->lc_end ms_end Source Clean ms_clean->ms_end

Caption: Troubleshooting workflow for a high, noisy baseline.

Problem 2: My Cefprozil peak is visible, but the signal-to-noise (S/N) ratio is too low for reliable quantification.

Q: I can identify my Cefprozil peak, but its intensity is weak relative to the baseline noise. How can I improve the S/N ratio?

A: Improving a low S/N ratio involves two strategies: boosting the analyte signal and reducing the localized noise around the peak. For Cefprozil, which is typically analyzed in positive ion mode, optimizing the electrospray ionization (ESI) process is critical.

Step 1: Optimize ESI Source Parameters

The goal of ESI is to efficiently transfer Cefprozil from liquid-phase droplets into gas-phase ions.[6] This process is highly dependent on source parameters. Instead of using a generic tune, optimize these settings specifically for Cefprozil eluting at its expected mobile phase composition.

Methodology for Optimization: Introduce a constant flow of a Cefprozil standard solution into the LC eluent stream (post-column) using a T-junction. This allows you to monitor the Cefprozil signal in real-time as you adjust source parameters.[6]

ParameterRationale & Starting PointOptimization Strategy
Capillary/Spray Voltage Creates the charged droplets. Too low results in poor spray; too high can cause instability or discharge. Start at 3.0-4.0 kV for positive mode. Adjust in 0.5 kV increments to find the value that maximizes Cefprozil's signal intensity and stability.
Drying Gas Flow & Temp. Aids in desolvation of droplets to release gas-phase ions. Settings are instrument and flow-rate dependent. Start: 10-12 L/min, 300-350 °C. Increase temperature and flow to improve desolvation. Be cautious, as excessive heat can cause thermal degradation of Cefprozil.[6] Monitor for signal loss at higher temperatures.
Nebulizer Gas Pressure Assists in forming a fine, stable spray. Start at 35-50 psi. Adjust to achieve the most stable ion current. An unstable spray is a major source of noise.[10]
Cone/Orifice Voltage Extracts ions into the mass analyzer and can help break up solvent clusters. Start at 20-40 V. Increase voltage to reduce solvent adducts (declustering).[11] However, excessively high voltage can induce in-source fragmentation of Cefprozil, reducing the precursor ion signal.[9]

Step 2: Improve Sample Preparation

If your sample is in a complex matrix (e.g., plasma, tissue extract), matrix components can co-elute with Cefprozil and suppress its ionization efficiency.[6] Implementing a sample clean-up step is one of the most effective ways to boost signal and reduce noise.

  • Solid-Phase Extraction (SPE): This is a highly effective technique for removing salts and other interferences from biological samples.[4] A C18 or mixed-mode SPE cartridge can be used to retain Cefprozil while allowing more polar contaminants to be washed away.

  • Protein Precipitation (PPT): For plasma samples, PPT with a solvent like acetonitrile or methanol is a common and rapid clean-up method.[7] While less selective than SPE, it effectively removes the bulk of proteins that can foul the system.

cluster_0 Noise Sources cluster_1 Signal Factors Chemical Chemical Noise (Solvents, Matrix) SN_Ratio Final S/N Ratio Chemical->SN_Ratio - (Reduces) Electronic Electronic Noise (Detector, System) Electronic->SN_Ratio - (Reduces) Ionization Ionization Efficiency (ESI Parameters) Ionization->SN_Ratio + (Increases) Transmission Ion Transmission Transmission->SN_Ratio + (Increases)

Caption: Factors influencing the final Signal-to-Noise (S/N) ratio.

References

  • Cajka, T., & Fiehn, O. (2016). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 88(1), 1245–1254. [Link]

  • Dong, M. W. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 648-655. [Link]

  • Wang, L., et al. (2015). Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma. Journal of Analytical Methods in Chemistry, 2015, 851379. [Link]

  • Sparkman, O. D. (2003). Chemical Noise in Mass Spectrometry. LCGC North America, 21(2), 142-153. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. [Link]

  • Improvement in signal to noise in LCMS with an ANP method - Tips & Suggestions. (n.d.). Cogent-HPLC. [Link]

  • Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Ismaiel, O. A., et al. (2008). Characterization of Typical Chemical Background Interferences in Atmospheric Pressure Ionization Liquid Chromatography-Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 19(3), 407-418. [Link]

  • Xia, Y., & McLuckey, S. A. (2006). Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids. Analytical Chemistry, 78(15), 5559–5565. [Link]

  • Kim, T. H., et al. (2019). Population Pharmacokinetics of Cis-, Trans-, and Total Cefprozil in Healthy Male Koreans. Pharmaceutics, 11(10), 532. [Link]

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. (n.d.). Waters Corporation. Retrieved March 17, 2026, from [Link]

  • Signal-to-Noise Ratio. (n.d.). Shimadzu. Retrieved March 17, 2026, from [Link]

  • Signal, Noise, and Detection Limits in Mass Spectrometry. (2023, January 6). Agilent. [Link]

  • Background noise in UPLC-MS/MS experience? (2022, June 16). Nitrosamines Exchange. [Link]

  • Ibrahim, Y., et al. (2021). Improving Signal to Noise Ratios in Ion Mobility Spectrometry and Structures for Lossless Ion Manipulations (SLIM) using a High Dynamic Range Analog-to-Digital Converter. Journal of The American Society for Mass Spectrometry, 32(11), 2698-2706. [Link]

  • Reducing Mass Spectrometry Noise via Coupled Desorption Flux and Background Modeling. (2025, November 24). ACS Publications. [Link]

  • de Souza, C. M., et al. (2013). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. Journal of The American Society for Mass Spectrometry, 24(8), 1172–1180. [Link]

  • LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. (n.d.). Shimadzu. Retrieved March 17, 2026, from [Link]

  • Losing Sensitivity of LC/MS signal due to High Background? (2022, March 27). ResearchGate. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. [Link]

  • Background level/Noise level is too high (LCMS) | FAQ. (2020, November 13). Shimadzu. [Link]

  • Noise and Baseline Filtration in Mass Spectrometry. (2015, April 20). ResearchGate. [Link]

  • Diethyl phosphite. (n.d.). CAS Common Chemistry. Retrieved March 17, 2026, from [Link]

  • Product ion scans of cefprozil (a) and cefprozil-D4 (b). (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Spectrophotometric Methods for the Determination of Cefprozil in Bulk and Dosage Form. (2009). Semantic Scholar. [Link]

  • Mass spectral fragmentation pathway of cephalosporin antibiotic. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. (n.d.). Waters Corporation. Retrieved March 17, 2026, from [Link]

  • Diethyl phosphate | C4H11O4P | CID 654. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • Diethyl methylmalonate | C8H14O4 | CID 11857. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved March 17, 2026, from [Link]

  • Mass Spectrometry Fragmentation. (n.d.). ChemConnections. Retrieved March 17, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid

Welcome to the technical support center for the purification and recrystallization of crude 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification and recrystallization of crude 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for obtaining a high-purity product.

Introduction

3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid is a nitroimidazole derivative of significant interest in pharmaceutical research.[1][2][3] The purity of this compound is critical for subsequent applications, including in vitro and in vivo studies. This guide provides a comprehensive approach to its purification, focusing on recrystallization techniques and addressing common challenges encountered during the process.

Core Principles of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[4][5] It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable recrystallization solvent should dissolve the target compound well at elevated temperatures but poorly at lower temperatures.[5] Impurities, ideally, should either be highly soluble in the solvent at all temperatures or insoluble at all temperatures.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification and recrystallization of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid.

Question: My crude product is an oil or a sticky solid. How should I proceed?

Answer: Oiling out, where the solid melts and forms a liquid phase instead of dissolving, is a common issue, especially when the melting point of the crude product is depressed by impurities.[6]

  • Immediate Action:

    • Return the flask to the heat source.

    • Add a small amount of additional hot solvent to increase the total volume. This can help keep the compound in solution until the temperature is optimal for crystal formation.[6]

    • Ensure vigorous stirring to promote dissolution.

  • If Oiling Persists:

    • Consider a different solvent system: The initial solvent may be too nonpolar. For a propanoic acid derivative, a more polar solvent or a mixed solvent system might be necessary.

    • Pre-purification: If the crude product is heavily contaminated, consider a preliminary purification step like column chromatography before recrystallization.

Question: I've added a significant amount of hot solvent, but my compound won't fully dissolve. What should I do?

Answer: This situation suggests either an inappropriate solvent or the presence of insoluble impurities.

  • Troubleshooting Steps:

    • Verify Solvent Choice: Ensure you are using a recommended solvent for nitroimidazole derivatives. Methanol has been shown to be effective for similar compounds.[1]

    • Hot Gravity Filtration: If insoluble impurities are suspected, perform a hot gravity filtration. This involves filtering the hot solution to remove any undissolved solid matter.[4][7] Be sure to use a pre-heated funnel to prevent premature crystallization.[7]

    • Increase Solvent Volume: It's possible you haven't reached the saturation point yet. Add small increments of hot solvent until the compound dissolves. However, be mindful not to add too much, as this will reduce your final yield.[4]

Question: My solution is clear and hot, but no crystals form upon cooling. What is the problem?

Answer: The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated, either because too much solvent was used or the cooling process is not sufficient.[8]

  • Inducing Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6][8]

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution. This "seed" will act as a template for other molecules to crystallize upon.[6]

    • Reduce Solvent Volume: If the above methods fail, it is likely you have used too much solvent. Gently heat the solution to boil off some of the solvent to concentrate the solution, then allow it to cool again.[4][6]

    • Ice Bath: Once the solution has cooled to room temperature, place it in an ice bath to further decrease the solubility of your compound.[4]

Question: The recrystallization happened too quickly, and I have a fine powder instead of distinct crystals. Is this a problem?

Answer: Rapid crystallization, often called "crashing out," can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[6]

  • Improving Crystal Growth:

    • Re-dissolve and Cool Slowly: Reheat the solution until the solid redissolves. If necessary, add a small amount of additional solvent to ensure everything dissolves completely.[6]

    • Insulate the Flask: Allow the flask to cool to room temperature slowly by insulating it (e.g., with a beaker of warm water or by wrapping it in glass wool). Slow cooling is crucial for the formation of large, pure crystals.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid?

A1: While a specific solvent for this exact compound is not widely published, based on its structure (a polar carboxylic acid with a nitroimidazole group), good starting points are polar protic solvents. Methanol has been successfully used for recrystallizing other nitroimidazole derivatives.[1] A mixed solvent system, such as methanol/water or ethanol/water, can also be effective. It is always recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system.

Q2: How can I identify the common impurities in my crude product?

A2: Common impurities can include unreacted starting materials, by-products from the synthesis, or isomers. For instance, in the synthesis of related nitroimidazoles, isomers can be a significant impurity.[9] Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying the number and nature of impurities.

Q3: Should I use decolorizing carbon?

A3: If your hot, dissolved solution has a noticeable color that is not inherent to the pure compound, the use of a small amount of activated charcoal (decolorizing carbon) can be beneficial. Add the charcoal to the hot solution, swirl, and then perform a hot gravity filtration to remove the charcoal and the adsorbed colored impurities.[4]

Q4: What is the expected appearance of pure 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid?

A4: While the exact appearance can vary, many nitroimidazole derivatives are reported to be yellow-colored crystals.[1] The pure, recrystallized product should consist of well-defined crystals, free from any oily residue or discoloration.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent has been identified that dissolves the compound well when hot and poorly when cold.

  • Dissolution: Place the crude 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., methanol). Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.[7]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, preferably under vacuum, to remove any residual solvent.

Protocol 2: Two-Solvent Recrystallization

This method is useful when no single solvent has the desired solubility properties. It uses a pair of miscible solvents, one in which the compound is soluble (soluble solvent) and one in which it is insoluble (insoluble solvent).

  • Dissolution: Dissolve the crude product in a minimal amount of the hot "soluble solvent".

  • Addition of Insoluble Solvent: While the solution is still hot, add the "insoluble solvent" dropwise until the solution becomes cloudy (turbid). This indicates the saturation point has been reached.

  • Re-dissolution: Add a few drops of the hot "soluble solvent" until the cloudiness just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol.

Data Summary

ParameterRecommendationRationale
Solvent Selection Methanol, Ethanol, Methanol/Water, Ethanol/WaterBased on the polarity of the target molecule and successful use with related compounds.[1]
Cooling Rate Slow cooling to room temperature, followed by an ice bath.Promotes the formation of large, pure crystals and minimizes impurity inclusion.[8]
Inducement of Crystallization Scratching, seed crystals.Provides nucleation sites to initiate crystal growth in supersaturated solutions.[6][8]

Visual Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filt Hot Gravity Filtration (if necessary) dissolve->hot_filt cool cool hot_filt->cool vac_filt Vacuum Filtration cool->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: A generalized workflow for the purification of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid by recrystallization.

References

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Singh, N., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(6), 2416-2422. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. [Link]

  • Wellesley College. (n.d.). Recrystallization I. [Link]

  • University of Wisconsin-Madison. (2009). Experiment 9 — Recrystallization. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry at CU Boulder. [Link]

  • Google Patents. (1998).
  • Lau, Y. H., et al. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1-8. [Link]

  • Lau, Y. H., et al. (2013). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid. ResearchGate. [Link]

  • Sneddon, H. F., et al. (2015). Efficient synthesis of 2-nitroimidazole derivatives and the bioreductive clinical candidate Evofosfamide (TH-302). RSC Advances, 5(78), 63863-63870. [Link]

  • NextSDS. (n.d.). 3-(2-METHYL-1H-IMIDAZOL-4-YL)-PROPIONIC ACID. [Link]

  • Lian, P., et al. (2023). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. Central European Journal of Energetic Materials, 20(1), 379-391. [Link]

  • PubChem. (n.d.). 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. [Link]

  • Google Patents. (2021). CN113372281A - Synthetic method of metronidazole.
  • Pharmaffiliates. (n.d.). Metronidazole-impurities. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-[3-(2-Nitro-1H-imidazol-1-yl)propyl]-2-oxazolidinone. [Link]

  • Austin Publishing Group. (2023, January 24). Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771). [Link]

Sources

Optimization

resolving false positives in 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid antimicrobial screening

Welcome to the Technical Support Center for Antimicrobial Screening. As a Senior Application Scientist, I have designed this guide to address a complex but common issue: resolving false-positive efficacy signals when scr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Antimicrobial Screening. As a Senior Application Scientist, I have designed this guide to address a complex but common issue: resolving false-positive efficacy signals when screening the prodrug 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid and its derivatives.

Because this compound is a redox-active nitroimidazole, it fundamentally alters the electrochemical environment of your assay. This guide will deconstruct the causality behind these artifacts and provide self-validating protocols to ensure your hit-to-lead pipeline remains scientifically rigorous.

Part 1: Core Causality & Troubleshooting FAQs

Q1: Why does 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid produce exaggerated antimicrobial hits in Resazurin (Alamar Blue) or MTT assays? A: The false-positive signal is rooted in competitive electron scavenging. Nitroimidazoles are prodrugs that must be activated by bacterial enzymes like pyruvate:ferredoxin oxidoreductase (PFOR)[1][2]. In this process, the nitro group acts as a powerful "electron sink," capturing electrons from reduced ferredoxin or NADH to form a reactive nitro radical anion[1][2].

Standard viability dyes like Resazurin rely on these exact same cellular reducing equivalents (NADH/diaphorase) to convert the non-fluorescent blue dye into highly fluorescent pink resorufin[3][4]. Because the nitroimidazole outcompetes the dye for electrons, the dye remains oxidized[5]. The plate reader records a lack of fluorescence, which you interpret as cell death (a "hit"), even if the bacteria are still metabolically active and viable[6].

Q2: How does the incubation atmosphere (anaerobic vs. microaerophilic) affect the false-positive rate? A: Oxygen introduces a phenomenon known as "futile redox cycling"[7]. Under microaerophilic conditions, the newly formed nitro radical anion rapidly donates its extra electron to trace oxygen, forming superoxide and regenerating the parent nitroimidazole[7]. This cycle continuously drains the bacterial cell's reducing pool. Consequently, redox-based viability assays will show an immediate, precipitous drop in signal that vastly overestimates the actual bactericidal kinetics of the compound. To resolve this, assays must be run under strict anaerobic conditions, or you must switch to an oxygen-independent readout.

Q3: Could the compound's physical properties be causing optical interference? A: Yes. Nitroaromatic compounds often exhibit broad UV-Vis absorbance profiles. If 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid absorbs light in the 530–570 nm (excitation) or 580–610 nm (emission) range, it will quench the resorufin fluorescence[4]. This optical quenching mimics a reduction in viability. A self-validating assay must always include an "interference control" (compound + dye + medium, no cells) to subtract background absorbance/fluorescence[3][4].

Part 2: Diagnostic Workflows & Visualizations

To systematically eliminate these artifacts, your screening architecture must shift from relying solely on redox state to measuring absolute viability markers, such as ATP content[8].

RedoxInterference Metabolism Bacterial Metabolism (PFOR / NADH) Electrons Reducing Equivalents (e-) Metabolism->Electrons Generates Resazurin Resazurin (Dye) (Oxidized, Blue) Electrons->Resazurin Normal Assay Pathway Nitro Nitroimidazole Prodrug (e.g., 3-(2-methyl-4-nitro...)) Electrons->Nitro Competitive Scavenging (Electron Sink) Resorufin Resorufin (Reduced, Pink/Fluorescent) Resazurin->Resorufin Viability Signal Radical Nitro Radical Anion (Active/Toxic) Nitro->Radical Reduction Radical->Resazurin Prevents Dye Reduction (False Positive Hit)

Caption: Mechanism of nitroimidazole-induced redox assay interference via competitive electron scavenging.

ValidationWorkflow Start Primary Screen Hit (Resazurin/MTT) CheckOptical Check Optical Interference (Absorbance at 570-590nm) Start->CheckOptical IsQuencher High Background? CheckOptical->IsQuencher Subtract Perform Background Subtraction IsQuencher->Subtract Yes Orthogonal Orthogonal ATP Assay (Luminescence) IsQuencher->Orthogonal No Subtract->Orthogonal Compare Compare IC50/MIC Orthogonal->Compare TrueHit True Positive Hit (Proceed to Lead Opt) Compare->TrueHit Concordant FalseHit False Positive (Redox Interference) Compare->FalseHit Discrepant

Caption: Step-by-step validation workflow to isolate and resolve false-positive antimicrobial hits.

Part 3: Data Presentation & Assay Comparison

To choose the correct assay for nitroimidazole derivatives, consult the following matrix. Orthogonal validation is mandatory for any compound flagged as a Redox-Cycling Compound (RCC)[6].

Assay TypeTarget BiomarkerSignal ReadoutSusceptibility to Nitroimidazole InterferenceMechanism of InterferenceRecommendation for 3-(2-methyl-4-nitro...)
Resazurin (Alamar Blue) NADH / DiaphoraseFluorescence (590 nm)HIGH Electron sink competition; Optical quenching[3][4].Use only for initial high-throughput triage; requires background subtraction.
MTT / XTT DehydrogenasesAbsorbance (450-570 nm)HIGH Direct chemical reduction by radical intermediates[3].Avoid. High risk of both false positives and false negatives.
ATP Bioluminescence Intracellular ATPLuminescenceLOW Independent of cellular redox state[8].Primary Recommended Assay. Highly robust for nitroimidazoles.
CFU Plating Colony FormationVisual CountNONE Physical separation removes drug interference.Mandatory for confirming bactericidal vs. bacteriostatic activity.

Part 4: Self-Validating Experimental Protocol

To bypass the redox interference of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid, implement this Orthogonal ATP Bioluminescence Validation Protocol [8]. This method is self-validating because it decouples the viability readout from the electron transport chain.

Step 1: Preparation of Interference Controls

  • Prepare a 96-well opaque white microtiter plate.

  • Dispense 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid in a 2-fold serial dilution (e.g., 100 µg/mL down to 0.1 µg/mL) using DMSO. Keep final DMSO concentration ≤ 0.5% to prevent solvent toxicity[9].

  • Self-Validation Check: Include three control columns:

    • Vehicle Control: Bacteria + 0.5% DMSO.

    • Positive Control: Bacteria + Known bactericidal agent (e.g., Metronidazole).

    • Interference Control: Compound dilutions + Media (NO Bacteria) to check for auto-luminescence.

Step 2: Inoculation and Anaerobic Incubation

  • Inoculate the test wells with a standardized bacterial suspension (e.g., 5×105 CFU/mL) in pre-reduced broth (e.g., Brucella broth with hemin/vitamin K1)[10].

  • Incubate the plates in a strict anaerobic chamber at 37°C for 24–48 hours. Causality Note: Strict anaerobiosis prevents futile redox cycling with oxygen, ensuring the drug acts purely via its intended DNA-damaging mechanism.

Step 3: ATP Bioluminescence Readout

  • Equilibrate the plate and the ATP detection reagent (e.g., BacTiter-Glo) to room temperature for 15 minutes.

  • Add a volume of ATP reagent equal to the volume of cell culture present in each well (e.g., 100 µL reagent to 100 µL culture)[8].

  • Mix briefly on an orbital shaker to induce cell lysis and release intracellular ATP.

  • Incubate at room temperature for 5 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader.

Step 4: Data Analysis & CFU Confirmation

  • Subtract the Interference Control background from the test wells.

  • Calculate the IC50 based on the depletion of ATP relative to the Vehicle Control.

  • To confirm true bactericidal activity (MBC), aspirate 10 µL from wells showing ≥90% ATP reduction and spot-plate onto agar[10]. Absence of colony growth confirms the hit is a true positive, not a redox artifact.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antimicrobial Efficacy of Metronidazole and its Propanoic Acid Derivative

For Researchers, Scientists, and Drug Development Professionals In the landscape of antimicrobial agents, nitroimidazoles have long held a crucial position, particularly in the management of anaerobic and protozoal infec...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial agents, nitroimidazoles have long held a crucial position, particularly in the management of anaerobic and protozoal infections. Metronidazole, the flagship compound of this class, remains a clinical mainstay. However, the continuous pursuit of enhanced efficacy, broader spectrum, and improved pharmacokinetic profiles has led to the exploration of numerous derivatives. This guide provides a detailed comparison of the antimicrobial efficacy of metronidazole and one of its key metabolic and synthetic derivatives, 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid.

Introduction: The Enduring Legacy of Metronidazole and the Quest for Novel Derivatives

Metronidazole is a prodrug that is selectively toxic to anaerobic microorganisms.[1][2][3] Its mechanism of action hinges on the reduction of its nitro group within the anaerobic cell, leading to the formation of cytotoxic free radicals that disrupt DNA and other macromolecules, ultimately causing cell death.[1][2] This targeted activation makes it highly effective against a range of anaerobic bacteria, including Bacteroides spp., Clostridium spp., and various protozoa.[4][5]

The clinical success of metronidazole has spurred extensive research into its derivatives, aiming to modulate its activity, spectrum, and physicochemical properties.[6] One such derivative of interest is 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid, a compound structurally related to a known human metabolite of metronidazole.[6] Understanding the comparative efficacy of such derivatives is paramount for the rational design of next-generation antimicrobial agents.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The antimicrobial potency of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Direct comparative studies on 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid are not extensively available in peer-reviewed literature, reflecting its status as a less-common or potentially novel derivative. However, significant insights can be drawn from studies on the primary metabolites of metronidazole, which bear close structural resemblance. One of the main metabolites is 2-methyl-5-nitroimidazole-1-acetic acid, an acidic derivative.[2][6]

A key study evaluated the susceptibility of various clinical isolates of anaerobic bacteria to metronidazole and its "acid" and "alcohol" metabolites. The findings are summarized below:

Organism (Number of Strains)Metronidazole MIC Range (µg/mL)"Acid" Metabolite MIC Range (µg/mL)
Bacteroides fragilis (40)0.25 - 2.0>128
Other Bacteroides spp. (20)0.25 - 4.0>128
Clostridium perfringens (10)0.5 - 4.0>128
Other Clostridium spp. (10)0.5 - 8.0>128
Anaerobic cocci (20)0.125 - 2.032 - >128

Data adapted from O'Keefe, J. P., Troc, K. A., & Thompson, K. D. (1982). Activity of metronidazole and its hydroxy and acid metabolites against clinical isolates of anaerobic bacteria. Antimicrobial agents and chemotherapy, 22(3), 426–430.[2]

The data clearly indicates that the "acid" metabolite of metronidazole is significantly less active than the parent drug against a range of clinically important anaerobic bacteria.[2] For most isolates, the MIC of the acid metabolite was greater than 128 µg/mL, a level considered resistant.[2] Given the structural similarity, it is highly probable that 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid exhibits a similarly diminished antimicrobial efficacy compared to metronidazole.

Unraveling the Mechanism: A Tale of Two Molecules

The disparity in antimicrobial activity can be attributed to the fundamental mechanism of action of nitroimidazoles.

Metronidazole's Activation Pathway:

Metronidazole is a small, lipophilic molecule that readily diffuses into microbial cells.[7] Inside the anaerobic environment of susceptible organisms, the drug's nitro group is reduced by low-redox-potential electron-transport proteins, such as ferredoxin.[8] This reduction process generates highly reactive nitroso free radicals and other cytotoxic intermediates that are responsible for the drug's antimicrobial effect.[1][8]

Metronidazole Metronidazole (Prodrug) Anaerobic_Cell Anaerobic Bacterial Cell Metronidazole->Anaerobic_Cell Passive Diffusion Activation Reductive Activation (e.g., by Ferredoxin) Anaerobic_Cell->Activation Radicals Cytotoxic Nitro Free Radicals Activation->Radicals DNA_Damage DNA Damage & Macromolecule Disruption Radicals->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Metronidazole's mechanism of action.

The Impact of the Propanoic Acid Moiety:

The presence of the propanoic acid group in 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid significantly alters its physicochemical properties. The carboxyl group is ionized at physiological pH, rendering the molecule more polar and less lipophilic than metronidazole. This increased polarity likely hinders its ability to passively diffuse across the bacterial cell membrane, reducing its intracellular concentration. A lower intracellular concentration would, in turn, lead to a decreased rate of reductive activation and a weaker antimicrobial effect.

Experimental Protocol: Assessing Antimicrobial Susceptibility

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial efficacy testing. The broth microdilution method is a standardized and widely used technique.

Step-by-Step Methodology for Broth Microdilution:

  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh the antimicrobial compounds (Metronidazole and 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid).

    • Dissolve in an appropriate solvent (e.g., water, DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates:

    • Using a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial stock solutions in a suitable anaerobic broth medium (e.g., Brucella broth supplemented with hemin and vitamin K1).

    • Each well will contain a progressively lower concentration of the antimicrobial agent.

    • Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • Culture the anaerobic test organism on an appropriate agar medium in an anaerobic chamber.

    • Prepare a bacterial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the microtiter plates under anaerobic conditions at 35-37°C for 24-48 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Antimicrobial Stock Solutions Plates Prepare Serial Dilutions in 96-Well Plates Stock->Plates Inoculate Inoculate Plates with Bacterial Suspension Plates->Inoculate Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Inoculate Incubate Incubate under Anaerobic Conditions Inoculate->Incubate Read Visually Read Plates for Growth Incubate->Read MIC Determine MIC Value Read->MIC

Broth microdilution workflow.

Conclusion: Structure-Activity Relationship and Future Directions

The available evidence strongly suggests that 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid possesses significantly lower antimicrobial efficacy than its parent compound, metronidazole. This is consistent with findings for the structurally similar "acid" metabolite of metronidazole.[2] The addition of a polar carboxylic acid group appears to be detrimental to the antimicrobial activity of the nitroimidazole core, likely by impeding its entry into the bacterial cell.

This comparative analysis underscores a critical principle in drug design: subtle modifications to a pharmacophore can have profound effects on biological activity. While the propanoic acid derivative may not be a promising antimicrobial candidate itself, the study of such derivatives provides valuable insights into the structure-activity relationships of the nitroimidazole class. Future research in this area should focus on modifications that enhance lipophilicity and facilitate intracellular accumulation, while preserving the essential nitro group for reductive activation. The exploration of novel delivery systems or prodrug strategies that mask the polarity of the carboxylic acid group until the compound reaches the site of infection could also be a fruitful avenue for investigation.

References

  • O'Keefe, J. P., Troc, K. A., & Thompson, K. D. (1982). Activity of metronidazole and its hydroxy and acid metabolites against clinical isolates of anaerobic bacteria. Antimicrobial agents and chemotherapy, 22(3), 426–430.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Metronidazole?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, June 26). Metronidazole. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]

  • Clinical Gate. (2015, March 22). Metronidazole and Other Antibiotics for Anaerobic Infections. Retrieved from [Link]

  • Löfmark, S., Edlund, C., & Nord, C. E. (2010). Metronidazole is still the drug of choice for treatment of anaerobic infections. Clinical Infectious Diseases, 50(Supplement_1), S16-S23.
  • Tally, F. P., Goldin, B. R., Sullivan, N., Johnston, J., & Gorbach, S. L. (1978). Antimicrobial activity of metronidazole in anaerobic bacteria. Antimicrobial agents and chemotherapy, 13(3), 460–465.
  • ASM Journals. (1978). Antimicrobial activity of metronidazole in anaerobic bacteria. Antimicrobial Agents and Chemotherapy, 13(3), 460-465.
  • Oxford Academic. (n.d.). The activity of metronidazole against facultatively anaerobic bacteria. Journal of Antimicrobial Chemotherapy.
  • Wikipedia. (n.d.). Metronidazole. Retrieved from [Link]

  • Quest Journals. (2022). Comparative Study of Quality of Some Brands of Oral Metronidazole Suspensions in Benin City, Nigeria. Journal of Research in Pharmaceutical Science.
  • Journal of Antimicrobial Chemotherapy. (2017, October 25). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, 72(12), 3217-3232.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Metronidazole Benzoate?. Retrieved from [Link]

  • PubMed. (2000, February 15). Effect of oral antibiotics on intestinal production of propionic acid. Archives of Disease in Childhood, 82(2), 169-171.
  • Indian Journal of Pharmaceutical Sciences. (2011). Evaluation of lipophilicity, antimicrobial activity and mutagenicity of some novel ester prodrugs of metronidazole. Indian Journal of Pharmaceutical Sciences, 73(4), 413-419.
  • MDPI. (2009, August 12).
  • Journal of Organic and Pharmaceutical Chemistry. (2015, December 27). Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. Journal of Organic and Pharmaceutical Chemistry, 13(4), 68-75.
  • PMC. (2024, December 18). The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico. Scientific Reports, 14, 29623.

Sources

Comparative

comparative radiosensitization of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid and misonidazole

Comparative Radiosensitization Efficacy: 3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanoic acid vs. Misonidazole The presence of hypoxic microenvironments in solid tumors presents a formidable barrier to effective radiother...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Radiosensitization Efficacy: 3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanoic acid vs. Misonidazole

The presence of hypoxic microenvironments in solid tumors presents a formidable barrier to effective radiotherapy. Because oxygen is a potent radiosensitizer that permanently "fixes" radiation-induced DNA damage, its absence in poorly vascularized tumor cores leads to profound radioresistance. To combat this, electron-affinic nitroimidazole derivatives were developed to act as oxygen mimetics.

This guide provides a rigorous comparative analysis between the historical 2-nitroimidazole gold standard, Misonidazole (MISO) , and the 4-nitroimidazole derivative, 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid (3-MNIPA) . By evaluating their mechanistic pathways, physicochemical properties, and experimental validation protocols, we can understand the strategic shift from highly electron-affinic but toxic agents to versatile, functionalized scaffolds.

Mechanistic Causality: Electron Affinity and the Adams Correlation

The fundamental mechanism of nitroimidazole radiosensitization relies on the compound's ability to undergo a single-electron reduction. When ionizing radiation strikes a cell, it generates DNA radicals (DNA•). In the presence of an electron-affinic compound, the radical transfers an electron to the nitro group, locking the DNA damage into a permanent, lethal state[1].

According to the Adams correlation, the radiosensitizing efficiency of a compound is directly proportional to its one-electron reduction potential ( E71​ ).

  • Misonidazole (MISO): As a 2-nitroimidazole, MISO possesses a highly favorable reduction potential ( E71​≈−389 mV). This makes it an exceptionally efficient electron sink and a potent radiosensitizer in vitro[2]. However, this high electron affinity also leads to rapid, indiscriminate reduction by peripheral nerves, resulting in severe, dose-limiting neurotoxicity that ultimately halted its clinical application[3].

  • 3-MNIPA: This compound is built on a 4-nitroimidazole core, which inherently possesses a much lower electron affinity ( E71​≈−500 to −560 mV)[2]. While this lower potential reduces its direct radical-fixing efficiency compared to MISO, it significantly mitigates aerobic cytotoxicity and neurotoxicity[4]. More importantly, the propanoic acid side chain of 3-MNIPA serves as a critical synthetic handle. It allows for the chelation of transition metals (e.g., Cu(II), Ru(II)), forming bifunctional metal-nitroimidazole complexes that locally enhance the reduction potential and improve targeted tumor uptake[5].

Quantitative Data Comparison

The following table synthesizes the critical physicochemical and biological metrics that dictate the performance of these two agents.

ParameterMisonidazole (MISO)3-MNIPA (Uncomplexed)
Chemical Class 2-Nitroimidazole4-Nitroimidazole
One-Electron Reduction Potential ( E71​ ) ≈−389 mV ≈−500 to −560 mV
Sensitizer Enhancement Ratio (SER) at 1.0 mM2.50 – 2.801.20 – 1.50
Aerobic Cytotoxicity High (Dose-limiting)Low
Hypoxic Selectivity HighLow to Moderate
Primary Structural Advantage High baseline electron affinityCarboxylic acid linker for metal chelation
Clinical/Preclinical Status Historical benchmark (Failed in clinic)Preclinical scaffold for theranostic complexes

Bioreduction and Damage Fixation Pathways

To visualize the diverging mechanisms of action between these two classes of nitroimidazoles, the following diagram maps the flow of radiation-induced radical formation and subsequent fixation.

G Rad Ionizing Radiation DNA_Rad DNA Radical (DNA•) Rad->DNA_Rad Direct/Indirect Ionization Fixed_Damage Fixed DNA Damage (Cell Death) DNA_Rad->Fixed_Damage + MISO_Rad (High Efficiency) DNA_Rad->Fixed_Damage + MNIPA_Rad (Low Efficiency) Repair DNA Repair (Survival) DNA_Rad->Repair Hypoxia (No O2) MISO Misonidazole (2-Nitroimidazole) High e- Affinity MISO_Rad MISO Radical Anion MISO->MISO_Rad Fast 1e- reduction MNIPA 3-MNIPA (4-Nitroimidazole) Low e- Affinity MNIPA_Rad 3-MNIPA Radical Anion MNIPA->MNIPA_Rad Slow 1e- reduction Metal_Comp Metal-3-MNIPA Complex (Enhanced Reduction) MNIPA->Metal_Comp Chelation via Propanoic Acid Metal_Comp->MNIPA_Rad Catalyzed reduction

Comparative bioreduction and DNA damage fixation pathways of MISO vs. 3-MNIPA in hypoxic cells.

Experimental Workflow: Clonogenic Survival Assay for SER Determination

To objectively compare the radiosensitizing efficacy of 3-MNIPA against the MISO benchmark, researchers must utilize a self-validating clonogenic survival assay. This assay measures true reproductive cell death rather than transient metabolic inhibition, ensuring high scientific integrity[4].

Step 1: Cell Culture and Hypoxic Induction

  • Action: Seed EMT6 or HCT116 cells into glass Petri dishes. Degas the chambers using a certified gas mixture of 95% N2​ and 5% CO2​ for 2 hours prior to irradiation.

  • Causality: Glass dishes are mandatory because standard polystyrene plastics absorb and slowly outgas oxygen, which would compromise the strict hypoxic environment (<0.1% O2​ ) required to prevent baseline oxygen from outcompeting the nitroimidazole compounds.

Step 2: Compound Administration

  • Action: Introduce MISO or 3-MNIPA into the media to achieve a final concentration of 1.0 mM. Include a vehicle-only hypoxic control and a vehicle-only aerobic control.

  • Causality: The aerobic control acts as an internal validation mechanism; true hypoxia-selective radiosensitizers should exhibit minimal SER enhancement under aerobic conditions, proving that their mechanism relies on the absence of oxygen.

Step 3: Radiation Exposure

  • Action: Irradiate the sealed chambers using a 137Cs or X-ray irradiator at escalating doses (0, 2, 4, 6, 8, and 10 Gy) at room temperature.

  • Causality: Generating a multi-point dose-response curve allows for the calculation of the D0​ value (the dose required to reduce survival to 37% on the exponential portion of the curve), which is mathematically required to calculate the SER.

Step 4: Plating and Incubation

  • Action: Immediately post-irradiation, trypsinize the cells, count them via hemocytometer, and re-plate at optimized densities in standard aerobic incubators for 10-14 days.

  • Causality: Immediate re-plating into an aerobic environment halts any further bioreductive cytotoxicity from the unreacted nitroimidazoles, isolating the variable of radiation-induced damage fixation.

Step 5: Data Analysis and SER Calculation

  • Action: Stain colonies with crystal violet and count those containing >50 cells. Calculate the Surviving Fraction (SF). Determine the Sensitizer Enhancement Ratio (SER) using the formula:

    SER=Radiation dose for 1% survival (Hypoxic + Drug)Radiation dose for 1% survival (Hypoxic Control)​

References

  • Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes Source: nih.gov URL:[Link]

  • Newly synthesized hypoxia-mediated drugs as radiosensitizers and cytotoxic agents Source: nih.gov URL:[Link]

  • Next-Generation Hypoxic Cell Radiosensitizers: Nitroimidazole Alkylsulfonamides Source: acs.org URL:[Link]

  • Electron-affinic Radiosensitizers Possessing NPSH-reactive side Chains: Cytotoxicity and Radiosensitizing Activity Towards Hypoxic EMT6 Cells in Vitro Source: tandfonline.com URL:[Link]

  • Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds Source: frontiersin.org URL:[Link]

Sources

Validation

Validating Hypoxia Targeting with 3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanoic Acid Markers: A Comparison Guide

Tumor hypoxia is a fundamental driver of angiogenesis, metastasis, and resistance to both radiotherapy and chemotherapy. Accurately mapping these oxygen-deprived regions is essential for personalized oncology and the dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Tumor hypoxia is a fundamental driver of angiogenesis, metastasis, and resistance to both radiotherapy and chemotherapy. Accurately mapping these oxygen-deprived regions is essential for personalized oncology and the development of hypoxia-activated prodrugs. For decades, nitroimidazole derivatives have served as the gold standard for non-invasive hypoxia imaging.

While 2-nitroimidazoles (e.g., Pimonidazole, [¹⁸F]FMISO) have historically dominated the field, 4-nitroimidazole derivatives—specifically 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid —are emerging as highly versatile building blocks. The presence of the propanoic acid moiety enables seamless bioconjugation to fluorophores, radiometal chelators, or nanoparticles via standard EDC/NHS coupling, without perturbing the electronic structure of the nitroimidazole core.

This guide provides an objective comparison of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid against traditional 2-nitroimidazole markers, detailing the mechanistic causality behind their performance and providing self-validating experimental protocols for researchers developing next-generation hypoxia probes.

Mechanistic Causality: 4-Nitro vs. 2-Nitroimidazoles

The efficacy of any nitroimidazole marker relies on its Single-Electron Reduction Potential (SERP). In all cells, intracellular nitroreductases reduce the nitro group to a nitro radical anion. The fate of this radical dictates the probe's selectivity:

  • The Futile Cycle (Normoxia): In the presence of oxygen, this radical is rapidly oxidized back to the parent compound, preventing accumulation.

  • Covalent Trapping (Hypoxia): In the absence of oxygen, the radical undergoes further reduction to reactive hydroxylamine intermediates that covalently bind to intracellular macromolecules, permanently trapping the marker inside the cell.

The SERP Difference: 2-nitroimidazoles possess a highly positive SERP (approx. -390 mV), making them easily reducible. While this ensures high sensitivity, it can lead to off-target accumulation in mildly hypoxic or even normoxic tissues with high reductase activity (e.g., the liver).

In contrast, 4-nitroimidazoles have a lower electron affinity (SERP approx. -450 to -500 mV) ([1]). This lower SERP means that 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid requires a more severe level of hypoxia to undergo irreversible reduction. Consequently, 4-nitroimidazole markers often exhibit lower background retention in normoxic tissues, improving the signal-to-noise ratio in severe hypoxia models ([2]).

Bioreduction N 4-Nitroimidazole Marker Rad Nitro Radical Anion N->Rad Nitroreductase (1e- reduction) Rad->N O2 present Normoxia Normoxia (O2) Futile Cycle Rad->Normoxia Hypoxia Severe Hypoxia (<0.1% O2) Further Reduction Rad->Hypoxia No O2 Adduct Covalent Binding to Macromolecules Hypoxia->Adduct Hydroxylamine intermediates

Diagram 1: Bioreduction mechanism of 4-nitroimidazoles illustrating the oxygen-dependent futile cycle.

Comparative Performance Data

When conjugated to imaging moieties (e.g., Indocyanine Green for optical imaging or ⁹⁹ᵐTc for SPECT), 4-nitroimidazole markers demonstrate distinct pharmacokinetic profiles compared to their 2-nitro counterparts ([3]). This is further supported by broad studies on bifunctional metal-nitroimidazole complexes ([4]).

Table 1: Performance Comparison of Hypoxia Targeting Markers
Metric3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid (4-Nitro)Pimonidazole / [¹⁸F]FMISO (2-Nitro)
Electron Affinity (SERP) Lower (~ -450 to -500 mV)Higher (~ -390 mV)
Hypoxia Activation Threshold Severe Hypoxia (< 0.1% O₂)Moderate to Severe Hypoxia (< 1.0% O₂)
Normoxic Background Retention Very Low (Rapid futile cycling & clearance)Moderate (Prone to off-target reduction in liver)
In Vivo Tumor-to-Blood (T/B) Ratio High at early time points (Rapid clearance)High at later time points (Slower clearance)
Bioconjugation Versatility High (Propanoic acid linker enables direct EDC/NHS)Variable (Often requires complex multi-step synthetic routes)

Experimental Validation Protocols

To ensure rigorous scientific integrity, any novel probe synthesized using 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid must be evaluated through a self-validating workflow. The following protocols embed internal controls to isolate hypoxia-specific targeting from passive accumulation (such as the Enhanced Permeability and Retention, or EPR, effect).

Workflow Synth 1. Probe Synthesis (EDC/NHS Bioconjugation) InVitro 2. In Vitro Validation (Normoxia vs. Hypoxia) Synth->InVitro InVivo 3. In Vivo Imaging (Xenograft Models) InVitro->InVivo Data 4. Biodistribution Analysis (T/B & T/M Ratios) InVivo->Data Fluor Fluorophore / Radiometal Fluor->Synth Flow Flow Cytometry (HSF Calc) Flow->InVitro PET Non-Targeted Control Probe PET->InVivo

Diagram 2: Self-validating experimental workflow for evaluating novel 4-nitroimidazole hypoxia probes.

Protocol A: In Vitro Hypoxia Selectivity Assay (Flow Cytometry)

Causality: This assay isolates cellular bioreduction from systemic pharmacokinetics. By comparing uptake in 21% O₂ versus 0.1% O₂, we establish the Hypoxia-Selective Factor (HSF), proving that retention is strictly oxygen-dependent.

  • Probe Synthesis: Activate the carboxyl group of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid using EDC and NHS in anhydrous DMF. React the activated ester with an amine-functionalized fluorophore (e.g., Cy5-NH₂) to yield the targeted probe. Purify via HPLC.

  • Cell Culture: Seed HCT116 colorectal carcinoma cells in 6-well plates and grow to 70% confluence. Add 10 µM of the synthesized probe to the media.

  • Environmental Control (The Self-Validation Step):

    • Control Cohort: Incubate in a standard normoxic incubator (21% O₂, 5% CO₂) for 4 hours. This validates that the probe does not passively stick to normoxic cells.

    • Test Cohort: Incubate in a sealed hypoxia chamber (0.1% O₂, 5% CO₂, balance N₂) for 4 hours.

  • Harvest & Wash: Wash cells rigorously with ice-cold PBS (3x) to remove unbound probe. Trypsinize and resuspend in FACS buffer.

  • Quantification: Analyze via flow cytometry (APC channel for Cy5). Calculate the HSF = (Mean Fluorescence Intensity Hypoxia) / (Mean Fluorescence Intensity Normoxia). An HSF > 3.0 validates successful hypoxia-targeted retention.

Protocol B: In Vivo Biodistribution and Tumor-to-Blood (T/B) Ratio

Causality: In vivo, lipophilicity and clearance rates dictate the actual imaging contrast. 4-nitroimidazole conjugates often clear faster from the blood than 2-nitroimidazoles, leading to superior T/B ratios at earlier time points.

  • Model Preparation: Inoculate BALB/c nude mice subcutaneously with A549 lung adenocarcinoma cells. Wait 2-3 weeks until tumors reach a volume of ~200 mm³.

  • Injection: Administer the labeled 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid probe via tail vein injection (e.g., 150 µCi for ⁹⁹ᵐTc-labeled probes, or 10 nmol for fluorescent probes).

  • Control Cohort (The Self-Validation Step): Inject a separate cohort with the unconjugated imaging moiety (e.g., free fluorophore or free isotope). This rules out passive EPR-driven accumulation and proves the nitroimidazole is responsible for retention.

  • Imaging & Ex Vivo Analysis: Perform non-invasive imaging at 1h, 2h, and 4h post-injection. Euthanize mice at 4h; harvest the tumor, blood, muscle, and liver.

  • Metrics: Weigh tissues and measure radioactivity/fluorescence. Calculate the Tumor-to-Blood (T/B) and Tumor-to-Muscle (T/M) ratios. A T/M ratio > 3.0 at 4h confirms specific hypoxic retention over background tissue.

References

  • Next-Generation Hypoxic Cell Radiosensitizers: Nitroimidazole Alkylsulfonamides. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Synthesis and biodistribution of novel 99mTc labeled 4-nitroimidazole dithiocarbamate complexes as potential agents to target tumor hypoxia. RSC Advances.[Link]

  • Imaging of Tumor Hypoxia using 4-Nitroimidazole Indocyanine Green Dye–Conjugate in BALB/c Tumor-Bearing Female Mice. Optica Publishing Group.[Link]

  • Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Open MedScience.[Link]

Sources

Comparative

Benchmarking 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid Against Standard Nitroimidazoles: A Comprehensive Guide for Drug Development

As a Senior Application Scientist, I approach the benchmarking of nitroimidazole derivatives not merely as a comparison of toxicity metrics, but as an evaluation of mechanistic utility in targeted drug design. While stan...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the benchmarking of nitroimidazole derivatives not merely as a comparison of toxicity metrics, but as an evaluation of mechanistic utility in targeted drug design. While standard nitroimidazoles like metronidazole and misonidazole have historically dominated the landscape of antibacterial and radiosensitizing agents, specialized derivatives such as 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid offer unique kinetic profiles.

This guide provides an objective, data-driven comparison of this 4-nitroimidazole derivative against standard 2-nitro and 5-nitro counterparts, detailing the causality behind their bioreductive activation and providing self-validating experimental workflows for your drug development pipeline.

Mechanistic Overview: The Role of the Nitro Position

Nitroimidazoles function as bioreductive pharmacophores. Their utility in targeting hypoxic tumor microenvironments or anaerobic bacteria relies entirely on their Single Electron Reduction Potential (SERP) . When these compounds enter a cell, they undergo an initial one-electron reduction catalyzed by ubiquitous cellular nitroreductases to form a nitro radical anion.

Crucially, this first step is reversible. In well-oxygenated (normoxic) tissues, molecular oxygen rapidly oxidizes the radical back to the parent prodrug, generating harmless superoxide. In hypoxic environments, the radical undergoes further irreversible reductions to highly reactive nitroso, hydroxylamine, and amine species that covalently bind to DNA and macromolecules, inducing cytotoxicity.

Bioreduction Prodrug Nitroimidazole (R-NO2) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical 1e- reduction (Nitroreductase) Radical->Prodrug O2 (Normoxia) Reversible Nitroso Nitroso (R-NO) Radical->Nitroso Hypoxia Further reduction Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Amine Amine (R-NH2) Hydroxylamine->Amine +2e-, +2H+ DNA_Damage Macromolecule Adducts (DNA Damage) Hydroxylamine->DNA_Damage Covalent Binding

Bioreductive activation pathway of nitroimidazoles under hypoxic conditions.

Causality of Electron Affinity

The position of the nitro group dictates the molecule's electron affinity.

  • 2-Nitroimidazoles (e.g., Misonidazole): Highly electrophilic due to resonance stabilization with the adjacent nitrogens. They have the most positive SERP (~ -390 mV) and are easily reduced, making them excellent hypoxia sensors but prone to off-target reduction in mildly hypoxic normal tissues 1[1].

  • 5-Nitroimidazoles (e.g., Metronidazole): Intermediate SERP (~ -415 mV), ideal for targeting anaerobic bacteria.

  • 4-Nitroimidazoles (e.g., 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid): The 4-position is less electrophilic, resulting in a highly negative SERP (often below -500 mV). While harder to reduce, this creates a stringent requirement for severe hypoxia to trigger activation, drastically reducing systemic toxicity2[2].

Comparative Performance Data

To objectively benchmark 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid, we must evaluate its electronic properties and its utility as a bioconjugation linker. The terminal propanoic acid group allows for seamless EDC/NHS coupling to peptides or antibodies, a distinct advantage over standard hydroxyl-terminated imidazoles.

Table 1: Physicochemical and Electronic Properties
Compound ClassRepresentative AgentCore StructureApprox. SERP (mV)Primary ApplicationHypoxia Selectivity Profile
2-Nitroimidazole Misonidazole2-nitro-390 mVRadiosensitizer / ImagingHigh (Activates in mild hypoxia)
5-Nitroimidazole Metronidazole5-nitro-415 mVAntibacterial / AntiprotozoalModerate (Pathogen-specific)
4-Nitroimidazole 3-(2-methyl-4-nitro...propanoic acid) 4-nitro-550 to -580 mVProdrug Trigger / BioconjugationVery High (Requires severe hypoxia)

Note: The highly negative SERP of 4-nitroimidazoles means they are less likely to be prematurely reduced in blood or healthy tissues, making them superior triggers for highly targeted prodrugs 3[3].

Experimental Workflows: A Self-Validating Approach

To ensure scientific integrity, the benchmarking of these compounds requires rigorous, self-validating protocols. Below are the gold-standard methodologies for evaluating 4-nitroimidazole derivatives.

Workflow N1 Compound Synthesis & Verification N2 Cyclic Voltammetry (SERP Measurement) N1->N2 N3 In Vitro Cytotoxicity (Normoxia vs Hypoxia) N1->N3 N4 Bioconjugation via Propanoic Acid Linker N3->N4 N5 In Vivo Biodistribution & Hypoxia Imaging N4->N5

Step-by-step benchmarking and bioconjugation workflow for 4-nitroimidazole derivatives.

Protocol 1: Determination of SERP via Cyclic Voltammetry

Measuring the exact reduction potential is critical to predict in vivo behavior. This protocol uses an internal standard to eliminate instrumental drift.

  • Electrolyte Preparation: Dissolve 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid (1 mM) in anhydrous N,N-dimethylformamide (DMF) containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) as the supporting electrolyte.

  • Electrode Setup: Utilize a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Self-Validating Internal Control: Add 1 mM Ferrocene to the solution. Causality: The Ferrocene/Ferrocenium (Fc/Fc+) redox couple has a known, stable potential. By measuring the nitroimidazole peak relative to the Fc/Fc+ peak in the exact same scan, you mathematically negate any drift or contamination in the reference electrode.

  • Execution: Purge the solution with high-purity Argon for 15 minutes to remove dissolved oxygen (which would otherwise obscure the nitro reduction peak). Run the cyclic voltammogram from 0 V to -2.0 V at a scan rate of 100 mV/s.

  • Analysis: Identify the cathodic peak potential (E_pc) for the first one-electron reduction and normalize it against the Fc/Fc+ standard to report the absolute SERP.

Protocol 2: Hypoxia-Selective Cytotoxicity Assay (Clonogenic Survival)

To prove that the 4-nitroimidazole acts as a hypoxia-specific trigger, we must calculate its Hypoxia Selective Factor (HSF).

  • Cell Seeding: Seed A549 (human lung carcinoma) cells in 96-well plates at a density of 2 × 10³ cells/well. Allow 24 hours for adherence.

  • Treatment: Treat cells with serial dilutions of the compound (0.1 µM to 100 µM).

  • Environmental Control (Self-Validating): Incubate parallel plates in two distinct environments for 72 hours:

    • Normoxia: Standard incubator (21% O₂, 5% CO₂).

    • Severe Hypoxia: Hypoxia chamber (0.1% O₂, 5% CO₂, balance N₂).

    • Causality: The normoxic plate serves as an absolute baseline. If the compound exhibits high toxicity in normoxia, it is acting as a general cytotoxin rather than a bioreductive prodrug.

  • Viability Readout: Perform a standard MTT or CellTiter-Glo assay to quantify cell viability.

  • Calculation: Calculate the IC₅₀ for both conditions. The Hypoxia Selective Factor is defined as: HSF = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia). A higher HSF indicates superior targeting of hypoxic tissues.

Conclusion: The Strategic Advantage of the Propanoic Acid Linker

While 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid possesses a lower reduction potential than standard 2-nitroimidazoles, its structural design makes it an elite candidate for modern drug development. The terminal carboxylic acid allows for straightforward amide bond formation with primary amines on targeting ligands (e.g., RGD peptides for tumor integrins). Furthermore, its stringent requirement for severe hypoxia prevents the "leakage" of active drug into mildly hypoxic healthy tissues, a common failure point for misonidazole derivatives in clinical trials.

References

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy.MDPI.
  • 99m Tc Labelling Strategies for the Development of Potential Nitroimidazolic Hypoxia Imaging Agents.MDPI.
  • Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer.Open MedScience.
  • Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes.PMC.

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of HPLC-UV and LC-MS/MS Methods for the Quantification of 3,4-Dichloroaniline (CAS 95-76-1)

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The choice of analytical methodology can significantly impact the accuracy and reliability of results, parti...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The choice of analytical methodology can significantly impact the accuracy and reliability of results, particularly when quantifying analytes like 3,4-Dichloroaniline (3,4-DCA), a compound of interest in both environmental monitoring and as a potential impurity in pharmaceutical manufacturing.[1] This guide provides an in-depth, experience-driven comparison and cross-validation protocol for two of the most common analytical techniques employed for the quantification of 3,4-DCA: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This document moves beyond a simple recitation of procedural steps. Instead, it delves into the "why" behind experimental choices, grounding every recommendation in the principles of scientific integrity and regulatory expectations. The objective is to equip you with a robust framework for not only performing a cross-validation but also for critically evaluating the suitability of each method for your specific application.

The Analyte: 3,4-Dichloroaniline (3,4-DCA)

3,4-DCA is a chemical intermediate used in the production of herbicides and azo dyes.[1] Its presence in environmental samples or as a process-related impurity in drug substances necessitates sensitive and accurate analytical methods for its quantification. Its chemical structure, containing a chromophore, makes it amenable to UV detection, while its ability to ionize allows for highly selective and sensitive mass spectrometric detection.

Core Methodologies: A Tale of Two Techniques

The selection of an analytical technique is a critical first step. For a compound like 3,4-DCA, both HPLC-UV and LC-MS/MS present viable options, each with its own set of advantages and limitations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many analytical laboratories. It is a robust, cost-effective, and relatively simple technique. The separation of 3,4-DCA from other components in a sample matrix is achieved based on its affinity for a stationary phase, and its quantification is based on the absorption of UV light at a specific wavelength.

  • Expertise & Experience in Method Design: The choice of a C18 reversed-phase column is a logical starting point for a non-polar compound like 3,4-DCA.[2][3] The mobile phase, a mixture of acetonitrile and water with a phosphoric acid modifier, is selected to ensure good peak shape and retention.[2][3] Phosphoric acid is used to protonate any free silanols on the silica-based stationary phase, thereby reducing peak tailing. The detection wavelength is chosen to correspond with the absorbance maximum of 3,4-DCA, maximizing sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for trace-level quantification in complex matrices due to its superior sensitivity and selectivity.[4] The mass spectrometer acts as a highly specific detector, isolating the analyte of interest first by its parent mass and then by a characteristic fragment ion.

  • Expertise & Experience in Method Design: For LC-MS/MS analysis, the mobile phase modifier is switched from phosphoric acid to a volatile acid like formic acid to ensure compatibility with the mass spectrometer.[2][3] Electrospray ionization (ESI) in positive ion mode is typically effective for anilines. The selection of precursor and product ions in Multiple Reaction Monitoring (MRM) mode provides a high degree of specificity, virtually eliminating matrix interferences that might be present in a UV chromatogram.[1][5][6][7][8]

The Cross-Validation Protocol: Ensuring Method Comparability

When transitioning from one analytical method to another, or when data from different methods need to be compared, a cross-validation is essential.[4][9] This process demonstrates that the two methods provide comparable results and is a critical component of regulatory submissions.[4][9] The framework for this cross-validation is guided by the International Council for Harmonisation (ICH) Q2(R1) guideline.[10][11][12][13][14]

Experimental Workflow for Cross-Validation

Cross-Validation Workflow Cross-Validation Workflow for HPLC-UV and LC-MS/MS cluster_prep Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_comp Comparison and Evaluation A Prepare Stock and Working Standards of 3,4-DCA B Prepare Spiked Samples in Representative Matrix A->B C Analyze Standards and Spiked Samples B->C E Analyze Standards and Spiked Samples B->E D Determine Validation Parameters: Specificity, Linearity, Accuracy, Precision C->D G Compare Validation Data from Both Methods D->G F Determine Validation Parameters: Specificity, Linearity, Accuracy, Precision E->F F->G H Statistical Analysis (e.g., t-test, F-test) G->H I Acceptance Criteria Met? H->I I->G No, Investigate Discrepancies J Conclusion: Methods are Cross-Validated I->J Yes

Caption: A flowchart illustrating the key steps in the cross-validation of HPLC-UV and LC-MS/MS methods.

Key Validation Parameters

The following parameters must be assessed for both methods to demonstrate their comparability, in line with ICH Q2(R1) guidelines.[10][11][13][14][15]

1. Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10][13]

  • Experimental Protocol:

    • Analyze a blank matrix sample to assess for any interfering peaks at the retention time of 3,4-DCA.

    • Analyze a sample of 3,4-DCA spiked into the matrix.

    • For HPLC-UV, perform peak purity analysis using a photodiode array (PDA) detector.

    • For LC-MS/MS, the specificity is inherent in the MRM transition. The ratio of two different product ions from the same precursor can be monitored for confirmation.

2. Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[10][13] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]

  • Experimental Protocol:

    • Prepare a series of at least five calibration standards of 3,4-DCA spanning the expected concentration range.

    • Analyze each standard in triplicate.

    • Plot the response (peak area for HPLC-UV, peak area ratio for LC-MS/MS) versus the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²) and the y-intercept.

3. Accuracy: Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[15]

  • Experimental Protocol:

    • Prepare spiked samples at a minimum of three concentration levels (e.g., low, medium, and high) covering the specified range.

    • Analyze these samples in triplicate.

    • Calculate the percent recovery for each sample.

4. Precision: Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Logical Relationships of Validation Parameters

Validation Parameter Relationships Interdependence of Analytical Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity ensures true response Accuracy Accuracy Specificity->Accuracy prevents interference Linearity->Accuracy defines working range Precision Precision Linearity->Precision assessed over range Accuracy->Precision related but distinct Range Range Range->Linearity defines interval Range->Accuracy must be accurate Range->Precision must be precise LOQ Limit of Quantitation LOQ->Range is lower boundary

Caption: The interconnected nature of analytical method validation parameters.

Data Presentation: A Comparative Overview

The results of the cross-validation should be presented in a clear and concise manner to facilitate comparison.

ParameterHPLC-UVLC-MS/MSAcceptance Criteria (Typical)
Specificity No interference at the retention time of 3,4-DCA. Peak purity > 99%.No interference in the MRM transition. Consistent ion ratio.Method is specific for the analyte.
Linearity (r²) > 0.998> 0.999r² ≥ 0.995
Range (µg/mL) 0.1 - 100.001 - 1Defined by linearity, accuracy, and precision.
Limit of Quantitation (LOQ) (µg/mL) 0.10.001Signal-to-noise ratio ≥ 10.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%98.0 - 102.0% for drug substance.
Precision (RSD)
- Repeatability< 1.5%< 1.0%RSD ≤ 2%
- Intermediate Precision< 2.0%< 1.5%RSD ≤ 3%

Note: The data presented in this table are for illustrative purposes and represent typical expected values.

Authoritative Grounding and Trustworthiness

The entire cross-validation process must be conducted within a framework of established scientific principles and regulatory guidelines. The ICH Q2(R1) guideline "Validation of Analytical Procedures: Text and Methodology" is the cornerstone for this work.[10][11][12][14] Adherence to these guidelines ensures that the generated data is reliable, reproducible, and defensible.[15][16] Furthermore, the FDA provides guidance on bioanalytical method validation which, while focused on biological matrices, offers valuable insights into the principles of cross-validation.[4][9][17]

Conclusion: A Symbiotic Relationship

The cross-validation of HPLC-UV and LC-MS/MS methods for the quantification of 3,4-dichloroaniline reveals a symbiotic relationship between these two techniques. The HPLC-UV method, with its robustness and simplicity, is well-suited for routine analysis and quality control where analyte concentrations are relatively high. The LC-MS/MS method, with its superior sensitivity and specificity, is indispensable for trace-level analysis, impurity profiling, and analysis in complex matrices.

A successful cross-validation provides the confidence to use these methods interchangeably, or to transition from one to the other, with the assurance of data continuity. This guide has provided a comprehensive framework, grounded in scientific principles and regulatory expectations, to empower you to conduct a thorough and meaningful cross-validation.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link][10]

  • Separation of 3,4-Dichloroaniline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link][2]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link][11]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link][12]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. Available at: [Link][13]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link][14]

  • Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. PMC. Available at: [Link][5]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. Available at: [Link][9]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link][4]

  • Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. PubMed. Available at: [Link][6]

  • Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. MDPI. Available at: [Link][7]

  • Environmental Chemistry Method for Propanil & 3,4-DCA in Water. EPA. Available at: [Link][8]

  • Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. ResearchGate. Available at: [Link][1]

  • 3,4-Dichloroaniline. SIELC Technologies. Available at: [Link][3]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. Available at: [Link][17]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link][15]

  • Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. PMC. Available at: [Link][18]

  • Novel Method of Analysis for the Determination of Residual Formaldehyde by High-Performance Liquid Chromatography. PMC. Available at: [Link][19]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link][16]

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